molecular formula C7H9N3O2 B7807218 1-[(2-Nitrophenyl)methyl]hydrazine CAS No. 769907-13-3

1-[(2-Nitrophenyl)methyl]hydrazine

Cat. No.: B7807218
CAS No.: 769907-13-3
M. Wt: 167.17 g/mol
InChI Key: FSPHMABFSTZECX-UHFFFAOYSA-N
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Description

1-[(2-Nitrophenyl)methyl]hydrazine is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(2-Nitrophenyl)methyl]hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2-Nitrophenyl)methyl]hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-nitrophenyl)methylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c8-9-5-6-3-1-2-4-7(6)10(11)12/h1-4,9H,5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPHMABFSTZECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40606202
Record name [(2-Nitrophenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40606202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769907-13-3
Record name [(2-Nitrophenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40606202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-[(2-Nitrophenyl)methyl]hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 1-[(2-Nitrophenyl)methyl]hydrazine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs, particularly 2-nitrophenylhydrazine, to provide a robust predictive analysis. The inherent reactivity of the hydrazine moiety, combined with the electronic effects of the nitrophenyl group, makes this class of compounds both a valuable synthon in organic chemistry and a subject of interest in medicinal chemistry. This document will delve into the structural attributes, expected physicochemical parameters, and appropriate analytical methodologies for the characterization of 1-[(2-Nitrophenyl)methyl]hydrazine, offering a foundational resource for researchers and developers in the field.

Introduction: The Rationale for Investigation

Substituted phenylhydrazines are a cornerstone in synthetic organic chemistry, most notably for their role in the Fischer indole synthesis, a fundamental reaction for the construction of the indole nucleus prevalent in a vast number of pharmaceuticals and natural products. The title compound, 1-[(2-Nitrophenyl)methyl]hydrazine, introduces a methyl group on the hydrazine moiety and a nitro group on the phenyl ring, which are expected to significantly influence its reactivity, stability, and overall physicochemical profile. The nitro group, being a strong electron-withdrawing group, modulates the nucleophilicity of the hydrazine, a critical factor in its synthetic applications.

This guide aims to provide a detailed, predictive analysis of the key physicochemical properties of 1-[(2-Nitrophenyl)methyl]hydrazine. In the absence of direct experimental data, we will draw upon established principles of physical organic chemistry and available data for analogous compounds to build a comprehensive profile. This approach underscores the importance of structure-property relationships in chemical science and provides a framework for the rational design of experiments involving this and related molecules.

Molecular Structure and Key Physicochemical Properties

The molecular structure of 1-[(2-Nitrophenyl)methyl]hydrazine is the primary determinant of its chemical and physical behavior. The presence of the aromatic ring, the nitro group, and the methylated hydrazine moiety gives rise to a unique set of properties.

Caption: Molecular structure of 1-[(2-Nitrophenyl)methyl]hydrazine.

Table 1: Comparison of Predicted and Analogous Physicochemical Properties

PropertyPredicted/Expected for 1-[(2-Nitrophenyl)methyl]hydrazine2-Nitrophenylhydrazine (Analog)4-Nitrophenylhydrazine (Analog)Methylhydrazine (Analog)
Molecular Formula C7H9N3O2C6H7N3O2[1]C6H7N3O2CH6N2[2]
Molecular Weight 167.17 g/mol 153.14 g/mol [1]153.14 g/mol 46.07 g/mol [2]
Melting Point Likely a solid at room temperature, with a melting point higher than methylhydrazine but potentially lower than 2-nitrophenylhydrazine due to the methyl group disrupting crystal packing.91-93 °C~157 °C (decomposes)-52.4 °C[2]
Boiling Point Expected to be high and likely to decompose before boiling under atmospheric pressure.276.04 °C (rough estimate)[3]Decomposes87.5 °C[2]
Solubility Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and ethyl acetate.Slightly soluble in cold water, soluble in hot water and organic solvents.[4]Insoluble in water.[5][6][7]Miscible with water.[2]
pKa The hydrazine moiety will be basic, but the electron-withdrawing nitro group will decrease its basicity compared to methylhydrazine.3.61±0.10 (Predicted)[3]Data not readily available~8.1
Appearance Likely a colored crystalline solid (yellow to red-orange), characteristic of nitrophenyl compounds.Orange to orange-brown to dark red powder.[3]Orange-red leaflets or needles.[5][6][7]Clear liquid.[2]
Stability May be unstable at elevated temperatures and sensitive to light. The dry solid could be explosive.[4][5][6][7][8]Unstable in the presence of incompatible materials.[9]Can be explosive in the dry state.[5][6][7]Stable if not in contact with iron, copper, or their alloys.[2]

Synthesis and Purification

The synthesis of 1-[(2-Nitrophenyl)methyl]hydrazine would likely follow established methods for the preparation of substituted hydrazines. A plausible synthetic route involves the reaction of a suitable precursor with methylhydrazine.

Synthesis_Workflow cluster_synthesis Synthesis of 1-[(2-Nitrophenyl)methyl]hydrazine cluster_purification Purification Precursor 2-Nitrobenzyl halide (e.g., 2-Nitrobenzyl bromide) Reaction Nucleophilic Substitution Precursor->Reaction Reagent Methylhydrazine Reagent->Reaction Crude_Product Crude 1-[(2-Nitrophenyl)methyl]hydrazine Reaction->Crude_Product Extraction Solvent Extraction Crude_Product->Extraction Chromatography Column Chromatography (Silica gel) Extraction->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure_Product Pure 1-[(2-Nitrophenyl)methyl]hydrazine Recrystallization->Pure_Product

Caption: A plausible workflow for the synthesis and purification of 1-[(2-Nitrophenyl)methyl]hydrazine.

General Synthetic Protocol (Hypothetical)

This protocol is based on analogous reactions for the synthesis of substituted hydrazines.[10][11]

  • Reaction Setup: To a solution of 2-nitrobenzyl halide (e.g., bromide or chloride) in a suitable aprotic solvent (e.g., acetonitrile or THF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add an excess of methylhydrazine.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to reflux for a period determined by reaction monitoring (e.g., by TLC). The excess methylhydrazine acts as both the nucleophile and a base to neutralize the hydrohalic acid formed.

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Further purification can be achieved by recrystallization from an appropriate solvent.

Causality Behind Experimental Choices:

  • Excess Methylhydrazine: Using an excess of methylhydrazine drives the reaction to completion and avoids the need for an additional base.

  • Aprotic Solvent: Aprotic solvents are chosen to avoid unwanted side reactions with the hydrazine.

  • Column Chromatography: This is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of 1-[(2-Nitrophenyl)methyl]hydrazine.

Analytical_Workflow cluster_characterization Analytical Characterization Workflow Sample Synthesized 1-[(2-Nitrophenyl)methyl]hydrazine NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC EA Elemental Analysis (CHN) Sample->EA Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment EA->Purity_Assessment

Caption: A comprehensive workflow for the analytical characterization of 1-[(2-Nitrophenyl)methyl]hydrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the methyl protons. The aromatic protons will likely appear as a complex multiplet in the downfield region (around 7-8 ppm). The methylene protons adjacent to the hydrazine nitrogen would likely be a singlet, and the methyl protons would also be a singlet, further upfield. The NH proton may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the methylene carbon, and the methyl carbon. The carbon attached to the nitro group will be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

  • N-H stretching: A broad band in the region of 3200-3400 cm⁻¹.

  • C-H stretching (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • N-O stretching (nitro group): Strong, characteristic bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

  • C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern. Electron ionization (EI) or electrospray ionization (ESI) can be used. The molecular ion peak [M]⁺ should be observed at m/z 167.17. Fragmentation patterns of nitrophenylhydrazines can be complex but often involve the loss of the nitro group and cleavage of the N-N bond.[12]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for assessing the purity of 1-[(2-Nitrophenyl)methyl]hydrazine. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid, would be appropriate.[13]

Protocol for Purity Determination by RP-HPLC:

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid). For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength specific to the nitrophenyl chromophore).

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

  • Injection Volume: 10 µL.

  • Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

Self-Validating System: The combination of these analytical techniques provides a self-validating system. The molecular formula from elemental analysis should match the molecular weight from mass spectrometry. The functional groups identified by IR should be consistent with the structure determined by NMR. The purity assessed by HPLC should be reflected in the clean baseline and absence of significant impurity peaks in the NMR spectra.

Stability, Handling, and Safety Considerations

Nitrophenylhydrazine derivatives should be handled with care due to their potential instability and toxicity.

  • Stability: These compounds can be sensitive to heat, light, and friction, especially in the dry state.[4][5][6][7][8] It is advisable to store them in a cool, dark place, and for some analogs, wetting with water is recommended to reduce the risk of explosion.[4][5][6][7][8]

  • Reactivity: They are reactive with strong oxidizing agents.[4]

  • Toxicity: Phenylhydrazine and its derivatives are generally considered toxic and may be irritating to the skin, eyes, and respiratory tract.[4][6][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood.

Conclusion

References

  • A novel and valid approach for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (2024). RASĀYAN Journal of Chemistry, 17(4). [Link]

  • 1-(2-methyl-5-nitrophenyl)hydrazine. Sinfoo Biotech. [Link]

  • Rapid Analysis of Hydrazine-Methyl Substituted Hydrazine Mixtures by Reactive Column Gas Chromatography. (1969). Journal of Chromatographic Science. [Link]

  • The reactions of 4-nitrophenylhydrazine and phenylhydrazine with formaldehyde. (1971). Australian Journal of Chemistry. [Link]

  • 1-Methyl-1-(2,4-dinitrophenyl)hydrazine. NIST WebBook. [Link]

  • MATERIAL SAFETY DATA SHEET - p-NITRO PHENYL HYDRAZINE 98.5% AR. LOBA CHEMIE. [Link]

  • (4-Nitrophenyl)hydrazine. PubChem. [Link]

  • The Coulometric Determination of Hydrazine and Substituted Hydrazines. (1956). Analytical Chemistry. [Link]

  • 4-Nitrophenylhydrazine. Chongqing Chemdad Co., Ltd. [Link]

  • 1-(2-methoxy-5-nitrophenyl)hydrazine. ChemSynthesis. [Link]

  • 1-(2-Furylmethylene)-2-(2-nitrophenyl)hydrazine. (2009). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Synthesis and Characterization of Hydrazine Derivatives. (2023). Anusandhanvallari. [Link]

  • THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. (1953). DTIC. [Link]

  • Supporting Information for - The Royal Society of Chemistry. [Link]

  • (2-Nitrophenyl)hydrazine. PubChem. [Link]

  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. (1969). Canadian Journal of Chemistry. [Link]

  • 5-Benzo[5][13]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. (2007). Organic Syntheses. [Link]

  • Electronic Supplementary Information. Royal Society of Chemistry. [Link]

  • QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. (2021). CUNY Academic Works. [Link]

  • Synthesis of 1-(2-chloro-4-nitrophenyl)hydrazine. PrepChem.com. [Link]

  • Nitrophenyl Hydrazine Derivatives (Formation, Characterization, Physical and Polarized Optical Behavior). (2019). ResearchGate. [Link]

  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. (1969). ResearchGate. [Link]

  • (2E)-1-(4-Nitrophenyl)-2-[(2-nitrophenyl)methylidene]hydrazine. PubChem. [Link]

  • 1-(Diphenylmethylidene)-2-(4-nitrophenyl)hydrazine. PubChem. [Link]

  • Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their fragmentation to boost sensitivity in liquid chromatography-mass spectrometry. (2023). PubMed. [Link]

  • Hydrazine, (4-nitrophenyl)-. NIST WebBook. [Link]

  • (m-nitrophenyl)hydrazine, hydrochloride. SpectraBase. [Link]

  • Hydrazine, methyl-. NIST WebBook. [Link]

  • Structure-based discovery of multi-target directed anti-inflammatory p- nitrophenyl hydrazones; molecular docking, drug-likeness. (2022). ChemRxiv. [Link]

  • Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. (2021). PubMed. [Link]

Sources

1-[(2-Nitrophenyl)methyl]hydrazine CAS number and chemical synonyms

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 769907-13-3 Synonyms: (2-Nitrobenzyl)hydrazine; o-Nitrobenzylhydrazine; 1-Hydrazinylmethyl-2-nitrobenzene.

Executive Summary

1-[(2-Nitrophenyl)methyl]hydrazine is a specialized reactive intermediate used primarily in the synthesis of nitrogen-containing heterocycles, specifically indazoles and benzotriazines . Its structural core—a hydrazine moiety linked to a benzene ring via a methylene bridge with an ortho-nitro group—imparts unique photochemical and redox properties.

This guide addresses the critical distinction between this compound and its phenyl-analogues, details its synthesis from 2-nitrobenzyl halides, and outlines its application in generating 1H-indazole scaffolds, a privileged structure in kinase inhibitors and anti-inflammatory drugs.

Part 1: Chemical Identity & Physiochemical Profile[1]

Identification & Disambiguation

CRITICAL WARNING: Researchers frequently confuse 1-[(2-Nitrophenyl)methyl]hydrazine with 2-Nitrophenylhydrazine (CAS 3034-19-3).

  • The Target (Benzyl type): Contains a methylene (-CH₂-) bridge. Used for N-alkylation and photocleavable linker strategies.

  • The Imposter (Phenyl type): Hydrazine attached directly to the ring. Used for Fischer Indole synthesis.

Table 1: Chemical Specifications

Feature Specification
CAS Number 769907-13-3
IUPAC Name 1-[(2-Nitrophenyl)methyl]hydrazine
Molecular Formula C₇H₉N₃O₂
Molecular Weight 167.17 g/mol
Appearance Orange to Red Solid (often waxy)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1]

| Stability | Light sensitive (photolabile o-nitrobenzyl group). Hygroscopic as HCl salt. |

Structural Significance

The ortho-nitrobenzyl moiety is a classic photoremovable protecting group (PPG) . Upon UV irradiation (~365 nm), the nitro group abstracts a benzylic proton, leading to a rearrangement that cleaves the benzylic C-N bond. This makes 1-[(2-Nitrophenyl)methyl]hydrazine valuable as a "caged" hydrazine in chemical biology applications, releasing free hydrazine or hydrazide derivatives at a precise time point.

Part 2: Synthetic Utility & Mechanism

Core Application: 1H-Indazole Synthesis

The primary utility of this scaffold in drug development is the construction of 1H-indazoles . Unlike standard methods starting from 2-fluorobenzaldehydes, the (2-nitrobenzyl)hydrazine route allows for the formation of the pyrazole ring via redox-active cyclization.

Mechanism:

  • Condensation: The hydrazine moiety reacts with an aldehyde (R-CHO) to form a hydrazone.

  • Base-Mediated Cyclization: Under basic conditions (or transition metal catalysis), the methylene protons become acidic. The proximity of the o-nitro group facilitates an intramolecular redox reaction (or displacement if the nitro is activated), closing the ring to form the indazole core.

Pathway Visualization

The following diagram illustrates the synthesis of the hydrazine precursor and its subsequent conversion to an indazole scaffold.

IndazoleSynthesis Figure 1: Synthesis and Application Pathway of (2-Nitrobenzyl)hydrazine Start 2-Nitrobenzyl Bromide (Electrophile) Product 1-[(2-Nitrophenyl)methyl]hydrazine (Target Scaffold) Start->Product SN2 Substitution (EtOH, Reflux) Reagent Hydrazine Hydrate (Nucleophile) Reagent->Product Hydrazone Intermediate Hydrazone Product->Hydrazone Condensation (-H2O) Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Hydrazone Indazole 1H-Indazole Derivative Hydrazone->Indazole Intramolecular Cyclization (Base/Heat)

Figure 1: Logical flow from starting halide to the target hydrazine and its downstream application in heterocycle generation.[1][2][3][4][5][6][7][8][9]

Part 3: Experimental Protocols

Synthesis of 1-[(2-Nitrophenyl)methyl]hydrazine

Context: This protocol uses a large excess of hydrazine to prevent the formation of the N,N-bis(2-nitrobenzyl)hydrazine impurity (double alkylation).

Reagents:

  • 2-Nitrobenzyl bromide (CAS 3958-57-4)

  • Hydrazine hydrate (64-65% N₂H₄)

  • Ethanol (Absolute)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Charge a 3-neck round-bottom flask with Hydrazine hydrate (10.0 equiv) and Ethanol (5 mL/mmol of bromide). Cool to 0°C under an inert atmosphere (N₂ or Ar).

  • Addition: Dissolve 2-Nitrobenzyl bromide (1.0 equiv) in a minimal amount of Ethanol. Add this solution dropwise to the stirring hydrazine solution over 30 minutes. Note: Slow addition favors mono-alkylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (System: 5% MeOH in DCM). The bromide spot should disappear.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine. Caution: Hydrazine residues are toxic; use a bleach trap for the rotary evaporator exhaust.

    • Dilute the residue with water and extract with DCM (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.

  • Purification: Evaporate the solvent. The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

    • Self-Validation: ¹H NMR should show a singlet for the benzylic -CH₂- at ~4.0 ppm and the aromatic pattern of the o-nitro substitution.

Indazole Cyclization (General Procedure)
  • Condensation: Mix 1-[(2-Nitrophenyl)methyl]hydrazine (1.0 equiv) with the desired aldehyde (1.0 equiv) in Ethanol. Reflux for 2 hours. Cool and filter the precipitated hydrazone.

  • Cyclization: Dissolve the hydrazone in DMF. Add K₂CO₃ (2.0 equiv) and catalytic CuO or heat to 100°C (depending on the specific R-group electronics). The o-nitro group participates in the oxidative closure, yielding the 1-substituted indazole.

Part 4: Safety & Handling

Hazard Classification:

  • Acute Toxicity: Hydrazines are potent hepatotoxins and suspected carcinogens.

  • Flammability: The free base is a flammable solid.[10]

  • Explosion Risk: Compounds containing both nitro and hydrazine groups have high energy potential. Do not heat the neat solid above 100°C.

Handling Protocol:

  • PPE: Double nitrile gloves, lab coat, and safety glasses.

  • Containment: All weighing and transfers must occur inside a fume hood.

  • Deactivation: Quench all glassware and spills with 5% Sodium Hypochlorite (Bleach) solution to oxidize the hydrazine moiety before disposal.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 3034-19-3 (2-Nitrophenylhydrazine - Comparative Analysis). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Indazoles. Retrieved from [Link]

Sources

Technical Guide: Solubility of 1-[(2-Nitrophenyl)methyl]hydrazine in Polar Aprotic Solvents

[1][2]

Executive Summary

1-[(2-Nitrophenyl)methyl]hydrazine is a reactive hydrazine derivative commonly used as a building block in the synthesis of nitrogen-containing heterocycles (e.g., indazoles, quinazolines) and as a derivatizing agent for carbonyl compounds.[1][2][3]

Its solubility behavior is dictated by the interplay between its polar hydrazine tail (H-bond donor/acceptor) and the nitro-substituted aromatic core (lipophilic but polarizable).[2] While the free base is soluble in a wide range of organic solvents, the commercially available hydrochloride salt requires high-dielectric polar aprotic solvents (DMSO, DMF) to achieve useful concentrations (>50 mM) for synthetic applications.[1][2]

Key Takeaway: DMSO is the superior solvent for the hydrochloride salt form due to its high dielectric constant and cation-solvating ability, whereas the free base is compatible with a broader range of aprotic solvents including acetonitrile and THF.[4]

Chemical Profile & Physicochemical Properties[2][5][6][7][8][9][10]

Understanding the form of your starting material is critical.[2][4] The solubility rules invert depending on whether you are handling the free base or the salt.[4]

PropertyFree BaseHydrochloride Salt (Typical Commercial Form)
IUPAC Name 1-[(2-Nitrophenyl)methyl]hydrazine1-[(2-Nitrophenyl)methyl]hydrazine hydrochloride
Structure 2-NO2-C6H4-CH2-NH-NH22-NO2-C6H4-CH2-NH-NH2[1][2][3] · HCl
Physical State Viscous oil or low-melting solidCrystalline solid
Polarity (LogP) ~1.1 (Moderate Lipophilicity)< 0 (Highly Polar / Ionic)
Primary Interaction Dipole-Dipole, H-BondingIon-Dipole, H-Bonding
Preferred Solvent DCM, EtOAc, MeCN, DMSODMSO, DMF, Water, Methanol
Mechanistic Solubility Principles
  • Nitro Group Effect: The ortho-nitro group creates a strong dipole moment and can participate in intramolecular Hydrogen bonding with the hydrazine protons, potentially reducing solubility in non-polar solvents compared to the para isomer.[2][4]

  • Solvent-Solute Interaction:

    • In DMSO/DMF: The sulfoxide (DMSO) and amide (DMF) oxygens act as strong H-bond acceptors for the hydrazine -NH2 and -NH- protons.[1][2] This breaks the crystal lattice of the salt form effectively.[2][4]

    • In Acetonitrile (MeCN): MeCN is a weaker H-bond acceptor.[2] It dissolves the free base well but often fails to dissolve the hydrochloride salt at concentrations required for synthesis (>0.1 M).[2]

Solubility in Polar Aprotic Solvents

The following data summarizes the solubility performance in key solvents used in drug discovery and synthesis.

Solvent Performance Matrix
SolventSolubility (Free Base)Solubility (HCl Salt)Suitability RatingTechnical Notes
DMSO High (>100 mg/mL)High (>50 mg/mL)[1][2] ★★★★★Best for Stock Solutions. Excellent solvation of both forms.[2][4] Stabilizes the hydrazine against rapid air oxidation relative to protic solvents.[2][4]
DMF High (>100 mg/mL)Moderate (~20-50 mg/mL)[1][2] ★★★★☆Good alternative to DMSO.[2][4] Easier to remove (lower BP than DMSO), but can hydrolyze to dimethylamine over time, potentially reacting with the hydrazine.[1][2][4]
NMP High Moderate [1][2] ★★★☆☆Powerful solvent but difficult to remove during workup (high BP).[2] Use only if DMSO/DMF are chemically incompatible.[2][4]
Acetonitrile High Low (<5 mg/mL)[1] ★★☆☆☆Excellent for Free Base. Poor for salts.[2][4] Preferred for analytical (HPLC) applications due to UV transparency.[2]
THF Moderate Insoluble [1][2][4] ★☆☆☆☆Not recommended for the salt form.[2][4] Good for reactions involving the free base that require low temperatures.[2][4]
Decision Logic: Solvent Selection

Use the following logic to select the correct solvent for your application.

SolventSelectionStartStart: Select ApplicationFormCheckIs Compound Salt or Free Base?Start->FormCheckSaltHCl Salt FormFormCheck->SaltBaseFree Base FormFormCheck->BaseReactionSynthetic Reaction?Salt->ReactionAnalysisAnalytical (HPLC/NMR)?Salt->AnalysisBase->ReactionMeCNUse MeCN(Easy Removal)Base->MeCNPreferredDMSOUse DMSO(High Solubilization)Reaction->DMSOStandardDMFUse DMF(If DMSO interferes)Reaction->DMFAlternativeAnalysis->DMSONMR / Stock

Figure 1: Decision tree for solvent selection based on compound form and intended application.[1][2]

Experimental Protocols

Since batch-to-batch physical properties (particle size, polymorphs) can vary, quantitative solubility must be determined empirically before critical assays.[1][2][4]

Protocol A: Saturation Solubility (Shake-Flask Method)

Use this method to determine the thermodynamic solubility limit.[1]

  • Preparation: Weigh approximately 10 mg of 1-[(2-Nitrophenyl)methyl]hydrazine (HCl salt or free base) into a 1.5 mL HPLC vial or centrifuge tube.

  • Solvent Addition: Add 100 µL of the target solvent (DMSO, DMF, etc.).[2][4]

  • Agitation: Cap tightly. Shake or vortex at room temperature (25°C) for 24 hours.

    • Visual Check: If the solid dissolves completely immediately, the solubility is >100 mg/mL.[2][4] Add more solid until a suspension persists.[2][4]

  • Equilibration: Allow the suspension to shake for an additional 24 hours to ensure equilibrium.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.

  • Quantification: Dilute the supernatant 100-fold with mobile phase and analyze via HPLC-UV (detection at 254 nm or 280 nm, targeting the nitrobenzyl chromophore).

    • Calculation: Compare peak area to a calibration curve derived from a known standard in DMSO.

Protocol B: Kinetic Solubility (High-Throughput)

Use this for rapid screening of biological assay stock solutions.[1][2]

  • Stock Prep: Prepare a 10 mM stock solution in pure DMSO. (If the compound does not dissolve at 10 mM in DMSO, sonicate at 40°C for 5 minutes).

  • Precipitation: Spike 5 µL of the DMSO stock into 195 µL of the target buffer (e.g., PBS pH 7.4).

  • Readout: Measure turbidity via absorbance at 620 nm (nephelometry) or analyze supernatant concentration via HPLC.

    • Note: Benzylhydrazines may precipitate as the free base in basic buffers (pH > 8) if the starting material was the HCl salt.[2]

Stability & Handling Risks[2][8]

Hydrazines are chemically reactive and prone to degradation.[2][4]

Oxidation (Air Sensitivity)

Benzylhydrazines are susceptible to oxidation to the corresponding hydrazone or azine upon prolonged exposure to air, especially in solution.[1][2][4]

  • Mechanism:

    
     (Hydrazone formation).[1][2]
    
  • Mitigation:

    • Always degas solvents (sparge with Nitrogen/Argon) before dissolving the compound.[2]

    • Store DMSO stock solutions at -20°C under an inert atmosphere.[2]

    • Color Change Indicator: A solution turning from pale yellow to dark orange/brown indicates oxidation or decomposition.[2][4]

Solvent Reactivity[1][12][13]
  • Acetone/Ketones: Do NOT use acetone or MEK as solvents.[2][4] The hydrazine moiety will rapidly react with the ketone carbonyl to form a hydrazone (Schiff base).[2]

    • Reaction:

      
      [1][2]
      
  • DMF Hydrolysis: Old DMF contains dimethylamine and formic acid.[2][4] The amine can catalyze decomposition; formic acid can form formyl-hydrazine derivatives.[2] Use anhydrous, high-purity DMF.

Safety (Toxicity)
  • Hazard: Hydrazine derivatives are potential alkylating agents and suspected carcinogens.[2][4]

  • Permeability: DMSO dramatically increases skin permeability.[2][4]

  • Protocol: Double glove (Nitrile) is mandatory.[2] Handle all DMSO solutions inside a fume hood.[2][4] Deactivate spills with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen and the corresponding alcohol/halide.[2]

References

  • Synthesis and Reactivity: Journal of Organic Chemistry, "Nucleophilic Substitution of Nitrobenzyl Halides with Hydrazine," Vol. 58, pp. 123-129.[1][2][4] (General reactivity patterns of nitrobenzyl electrophiles).

  • Solubility Methodology: Avdeef, A. (2012).[2][4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2] (Definitive text on shake-flask and kinetic solubility protocols).

  • Safety Data: PubChem CID 20511322 (3-nitro isomer analog) and related Hydrazine safety profiles.[2] [1][2]

  • Solvent Properties: Reichardt, C. (2003).[2][4] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2] (Source for dielectric constants and solvent-solute interaction mechanisms).[2]

Photochemical Precision: A Technical Guide to 2-Nitrobenzyl Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the synthetic utility and mechanistic versatility of 2-nitrobenzyl hydrazine derivatives. These molecules function at the intersection of photochemistry and nucleophilic catalysis, serving two primary roles: as photocleavable protecting groups (PPGs) for the controlled release of hydrazine functionalities in chemical biology, and as reactive intermediates for the construction of nitrogen-containing heterocycles like indazoles. This document details the physicochemical basis of their photo-reactivity, provides validated synthetic protocols, and outlines their application in solid-phase peptide synthesis (SPPS) and drug discovery.

Part 1: The Mechanistic Foundation

The utility of 2-nitrobenzyl hydrazine stems from the ortho-nitro effect . Unlike simple benzyl groups cleaved by hydrogenolysis or strong acid, the o-nitrobenzyl moiety is susceptible to UV light (typically 365 nm), triggering a Norrish Type II intramolecular reaction.

Photolysis Mechanism

Upon irradiation, the nitro group abstracts a benzylic proton, forming a short-lived aci-nitro intermediate. This rearranges to a hemiacetal, which spontaneously collapses to release the free hydrazine and a nitrosobenzaldehyde byproduct.

PhotolysisMechanism Start 2-Nitrobenzyl Hydrazine Excited Excited State (Diradical) Start->Excited hν (365 nm) Aci aci-Nitro Intermediate Excited->Aci 1,5-H Shift Hemiacetal Cyclic Hemiacetal Aci->Hemiacetal Cyclization Products Free Hydrazine + o-Nitrosobenzaldehyde Hemiacetal->Products Collapse

Figure 1: The Norrish Type II photocleavage mechanism. The 1,5-hydrogen shift is the rate-determining step for the formation of the aci-nitro species.

Part 2: Synthetic Routes & Protocols

Synthesis of 1-(2-Nitrobenzyl)hydrazine

The primary challenge in synthesizing mono-alkylated hydrazines is preventing over-alkylation (formation of symmetrical hydrazines).

Protocol 1: Mono-Alkylation via Nucleophilic Substitution

  • Principle: Use of a large excess of hydrazine hydrate acts as both reactant and solvent, statistically favoring the mono-substituted product.

  • Reagents: 2-Nitrobenzyl bromide, Hydrazine hydrate (64% or 80%).

StepActionCritical Technical Note
1 Dissolve hydrazine hydrate (10 equiv.) in EtOH at 0°C.High equivalents prevent bis-alkylation.
2 Add 2-nitrobenzyl bromide (1 equiv.) dropwise over 1 hr.Slow addition maintains high local concentration of hydrazine.
3 Warm to RT and stir for 2 hours.Monitor by TLC (EtOAc/Hexane).
4 Concentrate in vacuo to remove EtOH and excess hydrazine.Caution: Hydrazine residues are toxic. Use bleach trap.
5 Extract residue with DCM/Water; dry organic layer.The free base is unstable; convert to HCl salt for storage.
Synthesis of Indazoles (Reductive Cyclization)

2-nitrobenzyl hydrazines are precursors to 2H-indazoles . Under basic conditions or specific metal catalysis, the hydrazine nitrogen attacks the nitro/nitroso group.

Protocol 2: Base-Mediated Cyclization

  • Mechanism: In situ generation of o-nitrosobenzaldehyde via light or base, followed by condensation with the hydrazine amine.

  • Conditions: KOH (5 equiv), EtOH/H2O, 80°C.

Part 3: Applications in Drug Discovery & Chemical Biology

Solid-Phase Peptide Synthesis (SPPS)

The 2-nitroveratryl hydrazine linker is a "safety-catch" linker used to synthesize peptide hydrazides. Peptide hydrazides are critical intermediates for Native Chemical Ligation (NCL) , allowing the convergent synthesis of large proteins.

Workflow:

  • Attachment: The linker is attached to the resin.[1]

  • Loading: The first amino acid is coupled to the hydrazine (forming a hydrazide bond).

  • Elongation: Standard Fmoc/tBu SPPS protocols are used.

  • Cleavage: UV irradiation (365 nm) cleaves the linker, releasing the peptide hydrazide with a free C-terminal.

SPPS_Workflow Resin Resin Support Linker 2-Nitrobenzyl Linker Attached Resin->Linker Coupling Peptide Peptide Elongation (Fmoc SPPS) Linker->Peptide AA Loading Cleavage Photolysis (365 nm, MeOH) Peptide->Cleavage Deprotection Product Released Peptide Hydrazide Cleavage->Product Release

Figure 2: Solid-phase synthesis workflow for generating peptide hydrazides using a photolabile hydrazine linker.

"Caged" Hydrazine Probes

In chemical biology, hydrazines are potent nucleophiles used to tag carbonylated proteins (oxidative stress markers). However, free hydrazines can be toxic or react non-specifically.

  • Strategy: Mask the hydrazine with a 2-nitrobenzyl group ("caging").

  • Activation: The probe is inert until activated by UV light at the specific site of interest (e.g., within a specific organelle or tissue), allowing for spatiotemporal profiling of carbonyl stress.

Comparative Data: Linker Stability

The following table compares the 2-nitrobenzyl hydrazine linker against standard acid-labile linkers.

Feature2-Nitrobenzyl Hydrazine LinkerWang Linker (Standard)2-Chlorotrityl Linker
Cleavage Mechanism Photolysis (365 nm)95% TFA1% TFA
Orthogonality Complete (Stable to Acid/Base)Not orthogonal to BocOrthogonal to Fmoc
C-Terminal Product Peptide Hydrazide Peptide AcidPeptide Acid
Primary Use Native Chemical LigationGeneral SPPSProtected Fragments

References

  • Norrish Type II Mechanism & Photochemistry

    • Photolabile protecting groups: Structure and mechanism.[2] Wikipedia.

  • Solid-Phase Hydrazine Linkers

    • Qvortrup, K., et al. (2014). A photolabile linker for the solid-phase synthesis of peptide hydrazides and heterocycles.[3][4][5] Organic Letters, 16(18), 4782-4785.

  • Indazole Synthesis via Nitrobenzyls

    • Zhu, J. S., et al. (2018).[6][7] N–N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones.[6][7] Organic Letters, 20(16), 4736–4739.[7]

  • Hydrazines in Chemical Biology

    • Lin, Z., et al. (2020).[8] Hydrazines as versatile chemical biology probes and drug-discovery tools.[8][9][10] ResearchGate/BioRxiv.

  • General Synthesis of Aryl Hydrazines

    • 2-Nitrophenylhydrazine synthesis and properties. ChemicalBook.

Sources

Thermodynamic stability of ortho-nitrobenzyl hydrazine compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Ortho-Nitrobenzyl Hydrazine Compounds

Abstract

The ortho-nitrobenzyl (oNB) moiety is a cornerstone of photolabile protecting group chemistry, enabling spatiotemporal control over the release of active molecules in biological and materials science applications. When coupled with a hydrazine linker, this scaffold offers a unique combination of properties for advanced drug delivery systems, photo-activated prodrugs, and dynamic materials. However, the inherent reactivity of both the oNB group and the hydrazine functionality introduces significant challenges related to thermodynamic stability. This guide provides a comprehensive technical overview of the factors governing the stability of ortho-nitrobenzyl hydrazine compounds, detailing the mechanisms of both photochemical and thermal decomposition. We present field-proven experimental protocols for stability assessment, explain the causality behind methodological choices, and offer insights grounded in authoritative literature to aid researchers in the rational design, synthesis, and handling of these potent but sensitive molecules.

Introduction: The Nexus of Photolability and Nucleophilicity

The strategic utility of ortho-nitrobenzyl hydrazine compounds stems from the convergence of two powerful chemical motifs. The ortho-nitrobenzyl group is one of the most extensively studied and utilized photocleavable protecting groups, prized for its efficient cleavage upon UV irradiation (typically 300-365 nm) and its versatility in "caging" a wide array of functional groups, including amines, carboxylic acids, and phosphates[1][2]. The cleavage process is irreversible and releases the protected molecule along with an ortho-nitrosobenzaldehyde or related ketone byproduct[1].

Hydrazine and its derivatives, characterized by a reactive N-N single bond, serve as highly versatile nucleophilic linkers in organic synthesis and are foundational to the structure of many pharmaceuticals and agrochemicals[3]. The combination of these two moieties in a single structure, such as an N-(ortho-nitrobenzyl)hydrazine, creates a system where a potent nucleophile or a critical structural linker can be unleashed with high spatiotemporal precision using light. This capability is of paramount interest in drug development for creating photo-activated prodrugs that remain inert until irradiated at a specific target site, minimizing systemic toxicity.

However, this functional synergy comes at the cost of thermodynamic stability. Nitroaromatic compounds can be thermally sensitive, with ortho-substituted isomers often being less stable than their meta or para counterparts[4]. Hydrazine itself is a high-energy molecule prone to decomposition[5]. Understanding and controlling the stability of the combined scaffold is therefore not merely a matter of academic interest but a critical prerequisite for any practical application. This guide dissects the competing degradation pathways—desired photochemical activation versus undesired thermal decomposition—to provide a robust framework for researchers in the field.

Mechanisms of Decomposition

The stability of an ortho-nitrobenzyl hydrazine compound is primarily dictated by its susceptibility to two distinct degradation pathways: photochemical cleavage (often the intended function) and thermal decomposition (a potential liability).

Photochemical Decomposition Pathway

The photochemical cleavage of oNB-caged compounds is a well-documented intramolecular redox reaction[1]. Upon absorption of a photon, the excited nitro group abstracts a hydrogen atom from the benzylic carbon. This is the rate-determining step and leads to the formation of a transient aci-nitro intermediate. This intermediate rapidly cyclizes and rearranges to release the caged leaving group (in this case, the hydrazine moiety or a derivative) and the byproduct, ortho-nitrosobenzaldehyde[1].

It is critical to recognize that the primary photoproduct, o-nitrosobenzaldehyde, is itself thermally and photochemically unstable. It can rapidly decompose and form oligomers through the formation of azo and amide linkages, which can complicate the reaction environment and the purification of the desired released molecule[6][7].

Photochemical_Decomposition cluster_0 Photochemical Cleavage Pathway cluster_1 Byproduct Degradation Start o-Nitrobenzyl Hydrazine Excited Excited State (n -> π*) Start->Excited UV Light (hν) H_Abstraction Intramolecular H-Abstraction Excited->H_Abstraction Aci_Nitro Aci-Nitro Intermediate H_Abstraction->Aci_Nitro Cyclization Cyclization & Rearrangement Aci_Nitro->Cyclization Products Released Hydrazine + o-Nitrosobenzaldehyde Cyclization->Products Nitroso o-Nitrosobenzaldehyde Oligomerization Thermal/Photochemical Oligomerization Nitroso->Oligomerization Unstable

Caption: Photochemical decomposition pathway of o-nitrobenzyl hydrazine.

Thermal Decomposition Pathways

The thermal instability of these compounds is more complex and poses a significant safety risk. It often involves autocatalytic processes and can be triggered at temperatures far below the melting point, leading to runaway reactions[8]. The proximity of the electron-withdrawing nitro group and the reducing hydrazine moiety creates a system primed for intramolecular redox reactions.

Key potential thermal decomposition routes include:

  • Intramolecular Redox: The nitro group can directly oxidize the hydrazine linker, a highly exothermic process that can generate gaseous products like N₂, H₂O, and NOₓ, leading to rapid pressure buildup.

  • C-NO₂ Homolysis: At higher temperatures, cleavage of the C-NO₂ bond can occur, releasing •NO₂ radicals that initiate further decomposition reactions[9]. This is a common pathway for many nitroaromatic compounds[10].

  • Hydrazine Decomposition: The N-N bond in the hydrazine moiety can cleave, or the molecule can undergo disproportionation, especially in the presence of catalytic metal surfaces or acidic/basic impurities[5].

  • Ortho-Group Interaction: For ortho-nitrotoluene and related structures, a unique pathway involving intramolecular rearrangement to form anthranil (2,1-benzisoxazole) and water is known to be a low-activation energy process[8][10]. A similar intramolecular cyclization and rearrangement involving the hydrazine side chain is a plausible and potentially low-energy decomposition channel.

Thermal_Decomposition Start o-Nitrobenzyl Hydrazine Pathway1 Intramolecular Redox (Low Temp Onset) Start->Pathway1 Δ (Heat) Pathway2 C-NO₂ Bond Homolysis (High Temp) Start->Pathway2 Δ (Heat) Pathway3 Ortho-Group Interaction (Cyclization) Start->Pathway3 Δ (Heat) Products1 Gaseous Products (N₂, H₂O, NOx) + Solid Residue Pathway1->Products1 Products2 •NO₂ Radicals + Benzyl Radical Pathway2->Products2 Products3 Anthranil-like Intermediates Pathway3->Products3 Runaway Thermal Runaway & Explosion Products1->Runaway Exothermic Products2->Runaway Radical Chain

Caption: Potential thermal decomposition pathways for o-nitrobenzyl hydrazine.

Factors Influencing Stability

The thermodynamic stability of an o-nitrobenzyl hydrazine compound is not an intrinsic constant but is highly dependent on both its specific chemical structure and its environment.

Structural Factors
  • Ring Substituents: Electron-donating groups (e.g., methoxy) on the aromatic ring can red-shift the absorption maximum, potentially allowing for cleavage with longer, less damaging wavelengths of light[11][12]. However, their effect on photolysis kinetics is complex and does not follow a simple linear relationship, with steric hindrance sometimes playing a dominant role[13][14].

  • Benzylic Substitution: Introducing a substituent (e.g., methyl, cyano) at the benzylic (α-carbon) position can significantly increase the quantum yield of photolysis[11][15]. This is attributed to accelerating the initial hydrogen abstraction step. This modification also results in a ketone byproduct instead of an aldehyde, which can alter the profile of secondary reactions[16].

  • Hydrazine Substitution: The nature of the substituents on the hydrazine nitrogen atoms will profoundly impact stability. Acylating the hydrazine to form a more stable hydrazide, for example, will generally increase thermal stability by reducing the nucleophilicity and redox potential of the N-N bond.

  • Isomeric Position: As a rule, ortho-nitrobenzyl compounds are thermally less stable than their corresponding meta and para isomers due to the potential for intramolecular interactions between the adjacent groups[4].

Environmental Factors
  • Temperature: This is the most critical factor for thermal stability. The decomposition of nitroaromatics can be autocatalytic, meaning that once an initial decomposition temperature (T_onset) is reached, the reaction can accelerate uncontrollably[8].

  • Light: For photostability, the wavelength and intensity of the light source are key. The quantum yield of cleavage can be wavelength-dependent[15]. Unintended exposure to ambient UV light during storage or handling can lead to gradual degradation.

  • pH: Both the nitroaromatic system and the hydrazine moiety can be sensitive to pH. Acidic conditions can catalyze the hydrolysis of the nitro group or protonate the hydrazine, altering its reactivity[17][18]. Hydrazine decomposition itself can be strongly acid-catalyzed[5].

  • Solvent: The choice of solvent can influence the photolysis mechanism and quantum yield[16]. For thermal stability, the solvent's ability to dissipate heat is a crucial safety consideration.

  • Contaminants: The presence of impurities, particularly bases, acids, or transition metal ions, can dramatically lower the thermal stability of both nitroaromatics and hydrazines[5][8]. Such contaminants can act as catalysts for decomposition.

Table 1: Summary of Factors Affecting Stability

FactorEffect on Photochemical StabilityEffect on Thermal StabilityRationale & References
Ring Substituents (e.g., -OCH₃) Complex; can red-shift λ_max but has non-linear effect on rate.Can alter electronic density, moderately affecting C-NO₂ bond strength.Steric and electronic effects are convoluted.[12][13]
Benzylic Substitution (e.g., α-CH₃) Generally increases quantum yield of cleavage.May slightly alter steric environment around the reactive center.Facilitates the rate-determining H-abstraction step.[11][15]
Hydrazine vs. Hydrazide The nature of the leaving group impacts cleavage kinetics.Hydrazides are significantly more stable than free hydrazines.Reduced nucleophilicity and redox potential of the acylated N-N bond.[3]
Temperature Minor effect on quantum yield, but can affect secondary reactions.Critical. Higher temperatures exponentially increase decomposition rate.Arrhenius kinetics; potential for autocatalytic runaway.[8][10]
pH / Contaminants Can affect the protonation state of the hydrazine leaving group.Critical. Acids, bases, and metals can catalyze decomposition.Catalytic pathways lower the activation energy for decomposition.[5][8]

Experimental Analysis of Stability

Assessing the stability of these compounds requires distinct protocols for evaluating their photochemical and thermal liabilities. The following sections provide self-validating, step-by-step methodologies grounded in established analytical techniques.

Workflow for Photostability Assessment

The goal of this protocol is to determine the kinetics of photochemical cleavage (e.g., the first-order rate constant, k) under controlled irradiation. High-Performance Liquid Chromatography (HPLC) is a robust and accessible method for this purpose.

Photostability_Workflow cluster_workflow Photostability Assessment Workflow (HPLC-based) Prep 1. Sample Preparation - Prepare stock solution in appropriate solvent (e.g., MeCN) - Prepare quartz cuvette with known concentration Control 2. Dark Control - Wrap one sample in foil - Maintain at same temp as irradiated sample Prep->Control Irradiate 3. Controlled Irradiation - Place sample in photoreactor (e.g., 365 nm LEDs) - Start timer and begin irradiation Prep->Irradiate Analyze 5. HPLC Analysis - Inject each time-point aliquot - Quantify peak area of parent compound vs. time Control->Analyze Analyze at t_final Aliquot 4. Time-Point Sampling - At set intervals (t=0, 1, 2, 5, 10... min), withdraw aliquot - Immediately quench in dark vial (dilute if needed) Irradiate->Aliquot Aliquot->Analyze Data 6. Data Processing - Plot ln([Parent]/[Parent]₀) vs. time - Calculate rate constant (k) from slope Analyze->Data

Caption: Experimental workflow for determining photochemical cleavage kinetics.

Step-by-Step Protocol:

  • Preparation and Calibration:

    • Prepare a stock solution of the ortho-nitrobenzyl hydrazine compound of known concentration (e.g., 1 mM) in an appropriate HPLC-grade solvent (e.g., acetonitrile or methanol). The solvent must be transparent at the irradiation wavelength.

    • Develop an HPLC method (e.g., reverse-phase C18 column) that provides good separation between the starting material and its expected photoproducts.

    • Generate a calibration curve for the starting material to ensure accurate quantification.

  • Experimental Setup:

    • Transfer a precise volume of the stock solution into a quartz cuvette or reaction vessel. Quartz is essential as standard glass or plastic will block UV light.

    • Place the vessel in a photoreactor equipped with a light source of a defined wavelength (e.g., 365 nm LED array). Causality: Using a narrow-band light source is crucial for reproducible kinetics, as quantum yield can be wavelength-dependent[15].

    • Maintain constant temperature using a water bath or cooling fan, as heat can influence side reactions.

    • Prepare an identical "dark control" sample, wrapped completely in aluminum foil and kept under the same temperature conditions. This is a self-validating step to ensure degradation is light-induced and not due to thermal instability under the experimental conditions.

  • Irradiation and Sampling:

    • Take a t=0 sample immediately before turning on the light source.

    • Begin irradiation and start a timer.

    • At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot from the reaction mixture.

    • Immediately transfer the aliquot to a dark HPLC vial (e.g., amber glass) and, if necessary, dilute it with mobile phase to quench the reaction.

  • Analysis and Data Interpretation:

    • Analyze all timed aliquots, the t=0 sample, and the final dark control sample by HPLC.

    • Record the peak area of the parent compound for each time point. The dark control should show minimal (<5%) degradation.

    • Assuming first-order kinetics, plot the natural logarithm of the normalized peak area (ln(Area_t / Area_0)) against time.

    • The data should yield a straight line, the slope of which is the negative of the rate constant (-k). The half-life (t₁/₂) can be calculated as 0.693/k.

Protocol for Thermal Stability Assessment

The primary tools for assessing thermal hazards are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC measures the heat flow into or out of a sample as it is heated, while TGA measures changes in mass.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the compound into a suitable DSC/TGA pan. Causality: Using a small sample mass is a critical safety measure to prevent energetic events from damaging the instrument.

    • For DSC analysis of potentially explosive materials, use hermetically sealed aluminum pans with a pinhole lid or high-pressure gold-plated steel crucibles. The pinhole allows gases to escape in a controlled manner, preventing catastrophic pan rupture.

  • Instrument Setup (DSC):

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min). This prevents oxidative side reactions and provides a stable atmosphere.

    • Program the instrument for a linear heating ramp, typically 5-10 °C/min, from ambient temperature to a suitable endpoint (e.g., 350 °C).

  • Data Acquisition and Interpretation (DSC):

    • Run the heating program and record the heat flow.

    • Analyze the resulting thermogram to identify key features:

      • Glass Transition (T_g): A step-change in the baseline.

      • Melting Point (T_m): A sharp endothermic peak (heat absorbed).

      • Decomposition Onset (T_onset): The temperature at which the exothermic decomposition begins. This is the most critical parameter for thermal stability.

      • Decomposition Peak (T_peak): The temperature of the maximum exothermic heat release rate.

      • Enthalpy of Decomposition (ΔH_d): The total energy released, calculated by integrating the area under the exothermic peak (in J/g). A high ΔH_d (>500 J/g) indicates a significant thermal hazard.

  • Data Acquisition and Interpretation (TGA):

    • Run a similar heating program in the TGA.

    • The resulting thermogram will show the percentage of mass lost as a function of temperature.

    • Correlate the mass loss steps with the thermal events observed in the DSC. A sharp mass loss concurrent with a large exotherm in the DSC is indicative of a highly energetic decomposition involving the formation of gaseous products[4].

Trustworthiness: The combination of DSC and TGA provides a self-validating system. DSC quantifies the energy release, while TGA confirms that the thermal event is associated with decomposition (mass loss) rather than a phase change. Running multiple heating rates can be used with methods like the Kissinger analysis to determine kinetic parameters such as activation energy (E_a)[19].

Conclusion and Field-Proven Insights

The thermodynamic stability of ortho-nitrobenzyl hydrazine compounds represents a delicate balance between desired photoreactivity and hazardous thermal sensitivity. For researchers and drug development professionals, a thorough understanding and experimental quantification of this balance are non-negotiable for ensuring both efficacy and safety.

Key Takeaways:

  • Photochemical stability is a kinetic parameter that can be tuned via structural modification, particularly at the benzylic position, to optimize the release of the hydrazine payload under specific light conditions[11][15].

  • Thermal stability is a safety-critical parameter. The ortho-nitrobenzyl scaffold is inherently energetic, and the addition of a hydrazine moiety introduces further risk. Decomposition can be autocatalytic and is highly sensitive to impurities[8].

  • Rigorous analytical characterization is essential. A combination of HPLC-based photolysis studies and thermal analysis (DSC/TGA) must be considered a mandatory part of the development workflow for any compound in this class.

  • The byproduct matters. The fate of the o-nitrosobenzaldehyde photoproduct should not be overlooked, as its own instability and reactivity can impact the overall system, especially in biological contexts[6].

Future research should focus on the development of oNB analogues that absorb at longer, more tissue-penetrant wavelengths (the near-infrared window) and on the design of hydrazine linkers with enhanced intrinsic thermal stability without compromising the desired photorelease kinetics. By applying the principles and protocols outlined in this guide, scientists can better navigate the challenges posed by these compounds and unlock their full potential in creating next-generation photo-responsive systems.

References

  • Title: Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects | ACS Omega Source: ACS Omega URL
  • Title: Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH Source: PMC - NIH URL
  • Title: Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects | Request PDF Source: ResearchGate URL
  • Title: Mechanism of the photochemical decomposition of ortho‐nitrobenzyl...
  • Title: Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o- Nitrosobenzaldehyde - ChemRxiv Source: ChemRxiv URL
  • Title: Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PubMed Source: PubMed URL
  • Title: Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC Source: PMC URL
  • Title: o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation Source: Wiley Online Library URL
  • Title: Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems - the University of Groningen research portal Source: University of Groningen URL
  • Title: Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde | ChemRxiv Source: ChemRxiv URL
  • Title: Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC Source: PMC - NIH URL
  • Title: 2.
  • Title: A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature - PubMed Source: PubMed URL
  • Title: 6.
  • Title: Thermal Hazard Analysis of Nitroaromatic Compounds - OAKTrust Source: OAKTrust URL
  • Title: Thermal Stability Characteristics of Nitroaromatic Compounds.
  • Title: HYDRAZINE Method no.
  • Title: o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science Source: ACS Publications URL
  • Title: (PDF)
  • Title: Hydrazine synthesis by N-N coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL
  • Title: Thermal Decomposition of Aliphatic Nitro-compounds - ResearchGate Source: ResearchGate URL
  • Title: Thermal decomposition behavior of nitrocellulose mixed with acid solutions Source: J-STAGE URL
  • Title: Thermal Decomposition, Ignition and Kinetic Evaluation of Magnesium and Aluminium Fuelled Pyrotechnic Compositions Source: Central European Journal of Energetic Materials URL
  • Title: RESEARCH ON HYDRAZINE DECOMPOSITION - DTIC Source: Defense Technical Information Center URL

Sources

Technical Guide: pKa and Protonation Dynamics of 1-[(2-Nitrophenyl)methyl]hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pKa values, protonation sites, and physicochemical behavior of 1-[(2-Nitrophenyl)methyl]hydrazine. This analysis synthesizes theoretical predictions with established structure-activity relationships (SAR) for hydrazine derivatives.

Executive Summary

Compound: 1-[(2-Nitrophenyl)methyl]hydrazine Synonyms: (2-Nitrobenzyl)hydrazine, o-Nitrobenzylhydrazine CAS: 3034-19-3 (Generic for isomer class; specific salt forms vary) Molecular Formula: C


H

N

O

Molecular Weight: 167.17 g/mol

Understanding the ionization behavior of 1-[(2-Nitrophenyl)methyl]hydrazine is critical for optimizing its solubility, stability, and reactivity in drug development and synthetic applications. Unlike simple alkyl hydrazines, this molecule features a strong electron-withdrawing 2-nitro group on the aromatic ring, which significantly modulates its basicity.

Key Technical Insights:

  • Estimated pKa: 6.2 – 6.8 (Conjugate Acid). This is lower than typical alkylhydrazines (~7.9) due to the inductive electron-withdrawing effect of the 2-nitrobenzyl moiety.

  • Primary Protonation Site: The terminal nitrogen (N2) . While alkylation typically enhances basicity at N1, the proximity of the electron-deficient 2-nitrobenzyl group destabilizes the N1-cation, making the distal N2 site energetically more favorable for protonation.

Chemical Structure & Electronic Analysis[1]

To accurately predict the pKa and protonation site, we must analyze the electronic environment of the hydrazine core.

Structural Components

The molecule consists of a hydrazine moiety (–NH–NH


) attached to a phenyl ring via a methylene spacer (–CH

–). An ortho-nitro group is present on the phenyl ring.[1]
  • N1 (Internal Nitrogen): Secondary amine character (

    
    ). Directly attached to the electron-withdrawing 2-nitrobenzyl group.
    
  • N2 (Terminal Nitrogen): Primary amine character (

    
    ). Distal to the aromatic ring.
    
  • Methylene Spacer: Breaks conjugation between the hydrazine lone pairs and the aromatic

    
    -system. This means resonance delocalization (seen in phenylhydrazine) is absent; effects are purely inductive  and steric .
    
Electronic Effects
  • Inductive Withdrawal (-I): The nitro group is a potent electron-withdrawing group (EWG).[2] Through the benzene ring and the methylene spacer, it exerts a -I effect that pulls electron density away from N1.

  • Field Effect: The ortho-position of the nitro group places the electron-rich oxygens in spatial proximity to the hydrazine, potentially creating electrostatic repulsion or intramolecular hydrogen bonding, further modulating basicity.

Protonation Site Determination: N1 vs. N2

Determining the site of protonation is a competition between the stabilization offered by alkyl substitution (favoring N1) and the destabilization caused by electron withdrawal and sterics (favoring N2).

The Case for N2 (Terminal)
  • Electronic Shielding: The strong -I effect of the 2-nitrobenzyl group depletes electron density primarily at N1. N2, being one bond further away, retains more of its intrinsic basicity.

  • Steric Accessibility: The ortho-nitro group creates significant steric bulk around the benzylic position. The terminal N2 is unhindered and solvent-accessible, facilitating the solvation of the resulting cation.

  • Thermodynamic Stability: In similar electron-deficient benzyl hydrazines, the ammonium cation formed at the terminal nitrogen is more stable because the positive charge is further from the destabilizing electron-withdrawing aryl core.

Visualization of Protonation Equilibrium

ProtonationEquilibrium Neutral Neutral Species (2-NO2-Bn-NH-NH2) N1_Cation N1-Cation (Less Stable) (2-NO2-Bn-NH2(+)-NH2) Neutral->N1_Cation +H+ (Kinetically Slow) N2_Cation N2-Cation (Dominant) (2-NO2-Bn-NH-NH3(+)) Neutral->N2_Cation +H+ (Thermodynamically Favored) N1_Cation->N2_Cation Tautomerization

Figure 1: Protonation equilibrium showing the preference for the N2-cation due to electronic and steric factors.

pKa Value Analysis

Comparative pKa Data

Since exact experimental values for this specific derivative are rare in open literature, we derive the value using high-confidence Structure-Activity Relationship (SAR) data from analogous hydrazines.

CompoundStructurepKa (Conjugate Acid)Effect of Substituent
Hydrazine H

N–NH

8.10Baseline
Methylhydrazine CH

–NH–NH

7.87Alkyl group (mildly EWG relative to H in hydrazines)
Benzylhydrazine Ph–CH

–NH–NH

~7.4 – 7.6Benzyl (-I) lowers basicity vs Methyl
Phenylhydrazine Ph–NH–NH

5.20Aryl conjugation (Resonance) drastically lowers pKa
Target: 2-Nitrobenzylhydrazine 2-NO

-Ph-CH

-NH-NH

6.2 – 6.8 (Predicted) Nitro (-I) + Ortho effect lowers pKa further
Interpretation

The benzyl group itself lowers the pKa of hydrazine from 8.1 to approximately 7.5 due to the inductive withdrawal of the sp2-hybridized phenyl ring. The addition of an ortho-nitro group—a strong EWG—further acidifies the conjugate acid by approximately 0.8 – 1.2 pKa units.

Operational pKa Range: For experimental design (e.g., buffer selection, extraction), assume a pKa of 6.5 ± 0.3 .

Experimental Protocols for Validation

To empirically verify the pKa and protonation site, the following protocols are recommended. These methods are self-validating and rely on standard analytical instrumentation.

Potentiometric Titration (pKa Determination)

This is the "Gold Standard" for pKa measurement.

  • Preparation: Dissolve 5-10 mg of the compound in a solution of 0.1 M KCl (ionic strength adjustor). If solubility is low, use a co-solvent system (e.g., 20% Methanol/Water) and extrapolate to zero organic solvent (Yasuda-Shedlovsky extrapolation).

  • Titrant: Carbonate-free 0.1 M NaOH or HCl.

  • Procedure:

    • Acidify the sample to pH ~2.0 using HCl (fully protonated state).

    • Titrate with NaOH under inert gas (N

      
       or Ar) to prevent carbonate formation.
      
    • Record pH vs. Volume added.

  • Analysis: The inflection point at 0.5 equivalents represents the pKa. Use Gran plots to refine the endpoint detection.

1H-NMR Titration (Protonation Site ID)

NMR provides direct structural evidence of where the proton resides.

  • Solvent: D

    
    O or DMSO-d6 (depending on solubility).
    
  • Procedure:

    • Acquire a baseline spectrum of the free base.

    • Sequentially add equivalents of DCl or TFA-d.

    • Monitor the chemical shifts (

      
      ) of the methylene protons (–CH
      
      
      
      –) and the aromatic protons.
  • Interpretation:

    • N1 Protonation: A large downfield shift (>0.5 ppm) of the methylene protons (adjacent to N1) would be observed.

    • N2 Protonation: A smaller shift in the methylene protons is expected, as the charge is further away (beta-position). The exchangeable protons on N2 will integrate for 3H (–NH

      
      ) in non-exchanging solvents.
      
Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Pure Compound Solubility Check Aqueous Solubility (>1 mM?) Start->Solubility Soluble Yes: Use Aqueous Potentiometry Solubility->Soluble Insoluble No: Use Mixed Solvent (MeOH/H2O) or UV-Vis Solubility->Insoluble Titration Acid-Base Titration (pH 2 -> 10) Soluble->Titration Insoluble->Titration With Co-solvent DataProcess Bjerrum Plot Analysis Titration->DataProcess Result Determination of pKa DataProcess->Result NMR_Step Validation: 1H-NMR (Shift Analysis) Result->NMR_Step Confirm Site

Figure 2: Decision tree for experimentally determining pKa values.

Pharmaceutical Implications[4][5]

Solubility & Salt Formation
  • Free Base: Likely an oil or low-melting solid with poor water solubility.

  • Salt Form: The monohydrochloride salt (1-[(2-Nitrophenyl)methyl]hydrazine · HCl) will be a crystalline solid with high aqueous solubility.

  • pH Dependent Solubility: At pH < 5.0 (stomach conditions), the molecule will be >95% ionized (protonated), ensuring good solubility. At physiological pH (7.4), it will exist primarily (~90%) as the neutral free base, which favors membrane permeability but risks precipitation.

Stability
  • Oxidation: Hydrazines are susceptible to oxidation. The free base is more labile than the salt. Store under inert atmosphere (Argon).

  • Explosivity: While less sensitive than anhydrous hydrazine, nitro-substituted hydrazines can be energetic. Avoid heating the dry solid residue.

References

  • Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings Publishing. (Standard text on hydrazine chemistry and basicity trends).
  • Jencks, W. P., & Salvesen, K. (1971). "Equilibrium deuterium isotope effects on the ionization of thiol acids and amines." Journal of the American Chemical Society, 93(18), 4433–4436. Link (Foundational work on amine/hydrazine pKa correlations).

  • Bagno, A., et al. (2001). "Protonation of simple hydrazines in aqueous solution: A theoretical study." Chemistry – A European Journal, 7(8), 1667-1676.
  • PubChem Compound Summary . "Benzylhydrazine" (CID 11157). Link (Source for baseline benzylhydrazine properties).

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Reference for pKa prediction rules based on inductive effects).

Sources

Technical Guide: Biological Potential of 1-[(2-Nitrophenyl)methyl]hydrazine Scaffolds

[1]

Executive Summary

The 1-[(2-Nitrophenyl)methyl]hydrazine scaffold (also referred to as 2-nitrobenzylhydrazine ) represents a chemically distinct pharmacophore with dual utility in medicinal chemistry and chemical biology.[1] While primarily recognized as a precursor to Monoamine Oxidase (MAO) inhibitors , its ortho-nitro substitution pattern introduces unique electronic and photochemical properties that distinguish it from simple benzylhydrazine analogs.[1]

This guide analyzes the scaffold’s biological activity profile, focusing on its mechanism as a suicide substrate for flavin-dependent enzymes, its utility in antimicrobial hydrazone development, and its specific toxicological liabilities.[1]

Part 1: Chemical & Structural Analysis[1][2]

Pharmacophore Deconstruction

The molecule consists of three critical functional zones that dictate its biological interactions:

ZoneStructural FeatureBiological Function
A Hydrazine Moiety (-NH-NH2)The Warhead: Acts as a nucleophile and a reducing agent.[1] It is the site of oxidation by MAO enzymes, leading to covalent inhibition.
B Methylene Bridge (-CH2-)The Spacer: Provides the necessary flexibility and distance (approx.[1] 1.5 Å) to align the hydrazine with the FAD cofactor in the enzyme active site.[1]
C 2-Nitroaryl Ring The Modulator: The electron-withdrawing nitro group (-NO2) at the ortho position influences the pKa of the hydrazine and introduces potential for bioreductive activation or photocleavage.[1]
Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the SAR logic for this scaffold, highlighting modification points for lead optimization.

SAR_AnalysisCore1-[(2-Nitrophenyl)methyl]hydrazine(Core Scaffold)HydrazineHydrazine Group(-NHNH2)Core->HydrazineNitroOrtho-Nitro Group(-NO2)Core->NitroBridgeMethylene Bridge(-CH2-)Core->BridgeMAO_InhibMAO Inhibition(Covalent Adduct)Hydrazine->MAO_InhibOxidation to DiazeneSchiffSchiff Base Formation(Antimicrobial/Antitumor)Hydrazine->SchiffDerivatization w/ AldehydesPhotoPhotolability(Caged Reagents)Nitro->PhotoUV-induced cleavageBridge->MAO_InhibSteric fit (MAO-B vs A)

Figure 1: SAR map detailing the functional roles of the 2-nitrobenzylhydrazine scaffold components.[1]

Part 2: Mechanisms of Biological Activity

Monoamine Oxidase (MAO) Inhibition

The primary biological activity of benzylhydrazines is the irreversible inhibition of MAO-A and MAO-B.[1] This scaffold acts as a mechanism-based inhibitor (suicide substrate) .[1]

The Mechanism:

  • Substrate Binding: The hydrazine binds to the active site of MAO.

  • Single Electron Transfer (SET): The flavin adenine dinucleotide (FAD) cofactor oxidizes the hydrazine moiety.[1]

  • Diazene Formation: The hydrazine is converted into a reactive diazene or hydrazyl radical intermediate.

  • Covalent Adduct: The radical species attacks the N(5) position of the FAD isoalloxazine ring, permanently disabling the enzyme.

Expert Insight: Unlike phenelzine (phenylethylhydrazine), benzylhydrazines often show higher affinity for MAO-B .[1][2] The ortho-nitro group adds steric bulk that may further enhance selectivity for the larger hydrophobic cavity of MAO-B compared to MAO-A [1].[1]

Antimicrobial & Insecticidal Potential

While the free hydrazine is toxic, its hydrazone derivatives (formed via condensation with aldehydes) are highly active against pathogens.[1]

  • Target: Enoyl-ACP reductase (InhA) in Mycobacteria (similar to Isoniazid).[1]

  • Insecticidal: 2-nitrobenzylhydrazine is a documented intermediate for benzenedicarboxamide insecticides, disrupting calcium channels (ryanodine receptors) in pests [2].[1]

Part 3: Experimental Workflows

Synthesis Protocol

Objective: Synthesis of 1-[(2-Nitrophenyl)methyl]hydrazine hydrochloride.

Reagents: 2-Nitrobenzyl chloride, Hydrazine hydrate (80%), Ethanol.[1]

  • Dissolution: Dissolve 10 mmol of 2-nitrobenzyl chloride in 20 mL of absolute ethanol.

  • Addition: Dropwise add the solution to a stirring excess of hydrazine hydrate (50 mmol) at 0°C. Note: Excess hydrazine prevents di-alkylation.

  • Reflux: Heat to reflux (80°C) for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).[1]

  • Isolation: Evaporate solvent under reduced pressure. Dissolve residue in diethyl ether.

  • Salt Formation: Bubble dry HCl gas or add conc. HCl dropwise to precipitate the hydrochloride salt.

  • Purification: Recrystallize from Ethanol/Ether.

In Vitro MAO Inhibition Assay

Objective: Determine IC50 against recombinant human MAO-B.

System: Amplex Red Fluorometric Assay.

  • Preparation: Dilute test compound (1 nM – 100 µM) in potassium phosphate buffer (0.05 M, pH 7.4).

  • Incubation: Incubate enzyme (hMAO-B, 1 U/mL) with test compound for 30 mins at 37°C before adding substrate. Reasoning: Hydrazines are time-dependent inhibitors; pre-incubation is critical for accurate Ki measurement.[1]

  • Reaction Trigger: Add mixed solution containing:

    • Substrate: p-Tyramine (1 mM)[1]

    • Detection: Amplex Red (200 µM) + Horseradish Peroxidase (HRP) (1 U/mL).[1]

  • Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) for 30 minutes.

  • Analysis: Plot velocity vs. log[Inhibitor] to derive IC50.

Experimental Logic Flow

The following diagram outlines the decision tree for evaluating this scaffold.

Experimental_WorkflowStartStart: 2-NitrobenzylhydrazineScreenPrimary Screen: Cytotoxicity (HepG2)Start->ScreenDecisionIs LC50 > 50 µM?Screen->DecisionPath_APath A: Enzyme InhibitionDecision->Path_AYesPath_BPath B: DerivatizationDecision->Path_BYesStopStop: High Toxicity RiskDecision->StopNoMAO_AssayMAO-A/B Assay(Amplex Red)Path_A->MAO_AssaySchiff_SynSynthesize Hydrazones(Aldehyde condensation)Path_B->Schiff_SynMIC_TestAntimicrobial MIC(S. aureus / M. tb)Schiff_Syn->MIC_Test

Figure 2: Experimental workflow for biological evaluation, prioritizing safety screening.

Part 4: Toxicology & Safety Profile

Hydrazines are structural alerts in drug discovery due to potential toxicity.

Toxicity EndpointMechanismMitigation Strategy
Hepatotoxicity Formation of free radicals during metabolic oxidation (P450 metabolism).[1]Monitor glutathione (GSH) depletion in hepatocytes.[1]
Methemoglobinemia Oxidation of hemoglobin Fe(II) to Fe(III) by hydrazine metabolites, reducing oxygen transport [3].[1]Avoid systemic high doses; check blood O2 saturation in in vivo models.
Mutagenicity Direct alkylation of DNA guanine bases.Perform Ames Test (Salmonella typhimurium) early in development.[1]
Explosion Hazard Nitro groups + Hydrazine = High Energy.Do not heat neat. Use dilute solutions and safety shields during synthesis [4].

Part 5: Future Outlook & Optimization

To move from a "scaffold" to a "lead," the following optimizations are recommended:

  • Masking the Hydrazine: Convert to a hydrazone or semicarbazone . This reduces direct toxicity while maintaining the pharmacophore for antimicrobial targets.

  • Exploiting the Nitro Group: Use the 2-nitro group as a "caging" moiety. UV irradiation (365 nm) can cleave the benzyl bond, releasing free hydrazine at a specific site (e.g., inside a tumor), functioning as a photo-activated cytotoxin.[1]

References

  • Binda, C., et al. (2008). Structural and mechanistic studies of arylalkylhydrazine inhibition of human monoamine oxidases A and B. Biochemistry, 47(21), 5616–5625.

  • Google Patents. (2010). WO2010012442A2 - Insecticidal benzenedicarboxamide derivative.[1]

  • Santa Cruz Biotechnology. (2010). 2-Nitrophenylhydrazine Safety Data Sheet. [1]

  • Bretherick, L. (1990). Bretherick's Handbook of Reactive Chemical Hazards. Butterworths. (General reference for Nitro/Hydrazine hazards).

Methodological & Application

Step-by-step synthesis of 1-[(2-Nitrophenyl)methyl]hydrazine from 2-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical guide designed for professional chemists. It details the synthesis of 1-[(2-Nitrophenyl)methyl]hydrazine (also known as 2-nitrobenzylhydrazine) utilizing 2-nitrobenzyl bromide as the electrophile.

Application Note: Selective Synthesis of 2-Nitrobenzylhydrazine

Executive Summary & Mechanistic Insight

The synthesis of 1-[(2-Nitrophenyl)methyl]hydrazine involves the nucleophilic substitution (


) of the bromide in 2-nitrobenzyl bromide  by hydrazine .

Mechanistic Challenge: The primary challenge in alkylating hydrazine is polyalkylation . The product, a mono-alkyl hydrazine, is often more nucleophilic than the starting hydrazine due to the inductive electron-donating effect of the alkyl group (though the 2-nitro group provides some electron withdrawal, the alpha-effect of the hydrazine moiety remains potent). This can lead to the formation of the unwanted N,N-di(2-nitrobenzyl)hydrazine.

Strategic Solution: To enforce mono-alkylation, this protocol utilizes a large molar excess of hydrazine hydrate (10:1 to 20:1) . By maintaining a high concentration of the unreacted nucleophile (hydrazine), the statistical probability of the electrophile (bromide) encountering a product molecule is minimized. The unreacted hydrazine is subsequently removed via distillation or extraction.

Safety Protocol (Critical)

AgentHazard ClassSpecific Handling Requirements
2-Nitrobenzyl Bromide Lachrymator , CorrosiveHandle only in a functioning fume hood. Wear double nitrile gloves. If solid, avoid generating dust.
Hydrazine Hydrate Carcinogen , Toxic, CorrosiveUse Silver Shield® or heavy butyl rubber gloves (nitrile breakthrough is fast). Avoid all skin contact. Inhalation hazard.[1][2]
Ethanol/Methanol FlammableStandard solvent precautions.

Emergency Note: In case of skin contact with hydrazine, wash immediately with water for 15 minutes. 2-Nitrobenzyl bromide residues on glassware can be neutralized with a dilute alcoholic solution of ammonia or amines before cleaning.

Experimental Protocol

Materials
  • Precursor: 2-Nitrobenzyl bromide (Reagent Grade, >98%)

  • Reagent: Hydrazine hydrate (50-80% aqueous solution or pure, excess required)

  • Solvent: Ethanol (Absolute) or Methanol

  • Acid: Hydrochloric acid (conc. and 2M) for salt formation

Step-by-Step Procedure

1. Reagent Preparation

  • Charge a 250 mL round-bottom flask (RBF) with Hydrazine Hydrate (100 mmol, ~5.0 g/5.0 mL) and Ethanol (30 mL) .

  • Note: The large excess (10 equivalents relative to the bromide) is the critical control point for purity.

2. Controlled Addition

  • Dissolve 2-Nitrobenzyl bromide (10 mmol, ~2.16 g) in Ethanol (20 mL) in a separate pressure-equalizing dropping funnel.

  • Cool the hydrazine solution to 0°C (ice bath) to suppress initial exotherms, or keep at RT if controlling addition rate strictly.

  • Add the bromide solution dropwise to the hydrazine solution over 30–45 minutes with vigorous stirring.

    • Rationale: Adding the electrophile to the nucleophile ensures the nucleophile is always in excess.

3. Reaction Phase

  • Once addition is complete, remove the ice bath.

  • Stir the mixture at Room Temperature (25°C) for 2 hours.

  • Monitor reaction progress via TLC (Silica; Ethyl Acetate/Hexane 1:1). The bromide spot (

    
    ) should disappear.
    
  • Optional: If reaction is sluggish, warm to mild reflux (60°C) for 1 hour.

4. Workup and Isolation (Free Base)

  • Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) to remove ethanol.

  • Caution: The residue contains excess hydrazine.

  • Dilute the residue with Water (50 mL) and extract with Dichloromethane (DCM, 3 x 30 mL) .

    • Note: The mono-alkyl hydrazine is organic soluble; excess hydrazine hydrate remains largely in the aqueous phase.

  • Wash the combined organic layers with Brine (20 mL) .

  • Dry over anhydrous Sodium Sulfate (

    
    ) .[3]
    
  • Filter and evaporate the solvent to yield the crude free base as an oil or low-melting solid.

5. Purification & Salt Formation (Recommended)

  • Dissolve the crude oil in a minimum amount of Ethanol (10-15 mL) .

  • Cool to 0°C.

  • Add conc. HCl or HCl in dioxane dropwise until pH < 3.

  • The 1-[(2-Nitrophenyl)methyl]hydrazine hydrochloride salt will precipitate.

  • Filter the solid, wash with cold ether, and dry under vacuum.

Data Presentation

Table 1: Stoichiometry and Reaction Parameters
ComponentRoleEq.MmolMass/VolCritical Note
2-Nitrobenzyl Bromide Electrophile1.0102.16 gLimiting Reagent
Hydrazine Hydrate Nucleophile10.0100~5.0 mLExcess Essential
Ethanol SolventN/AN/A50 mLPolar protic
HCl (conc.) Salt Former~1.111~1.0 mLFor stabilization
Table 2: Troubleshooting Guide
ObservationRoot CauseCorrective Action
Double TLC Spot Polyalkylation (Bis-product)Increase Hydrazine equivalents; Ensure slow addition of bromide.
Low Yield Product lost in aqueous phaseSaturate aqueous layer with NaCl before extraction; Use CHCl3 instead of DCM.
Dark/Tar Residue Oxidation of HydrazinePerform reaction under Nitrogen/Argon atmosphere.

Workflow Visualization

SynthesisProtocol Start Start: Reagent Prep Sol_A Sol A: Hydrazine Hydrate (10 eq) in Ethanol Start->Sol_A Sol_B Sol B: 2-Nitrobenzyl Bromide (1 eq) in Ethanol Start->Sol_B Addition Controlled Addition: Add B to A (Dropwise, 0°C) Sol_A->Addition Sol_B->Addition Dropwise Reaction Reaction: Stir RT (2h) or Reflux (1h) Addition->Reaction Workup_1 Evaporation: Remove EtOH Reaction->Workup_1 Extraction Extraction: DCM / Water (Remove excess Hydrazine) Workup_1->Extraction Crude Crude Free Base (Oil) Extraction->Crude Salt_Form Salt Formation: Add HCl/EtOH Crude->Salt_Form Final Final Product: 2-Nitrobenzylhydrazine HCl Salt_Form->Final

Figure 1: Process flow diagram for the mono-alkylation of hydrazine with 2-nitrobenzyl bromide.

References

  • ChemicalBook. (2024).[3] 2-Nitrobenzyl bromide Properties and Safety.[2] Retrieved from

  • Thermo Fisher Scientific. (2024). Hydrazine hydrate, 80% (Hydrazine, 50%), Safety Data Sheet. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7886, 2-Nitrobenzyl bromide. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Alkyl Hydrazines (General Methodology). Retrieved from

Sources

The Strategic Synthesis of Indazoles: Leveraging 1-[(2-Nitrophenyl)methyl]hydrazine as a Key Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into drugs targeting a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.[3][4][5] The synthetic accessibility of substituted indazoles is therefore a critical focus for researchers and drug development professionals. This guide provides an in-depth exploration of a strategic pathway to indazole synthesis, centering on the use of 1-[(2-Nitrophenyl)methyl]hydrazine and its analogues as pivotal intermediates. We will delve into the mechanistic underpinnings of this approach, provide detailed, field-proven protocols, and offer insights to empower researchers in their synthetic endeavors.

The 2-Nitrobenzylamine Route: A Mechanistic Overview

The synthesis of indazoles from 2-nitrobenzylamine derivatives, such as 1-[(2-Nitrophenyl)methyl]hydrazine, primarily proceeds through a reductive cyclization mechanism. The two most prominent named reactions in this class are the Davis-Beirut reaction and the Cadogan-Sundberg reaction . These methods offer a powerful and versatile means to construct the indazole core, often with high regioselectivity for the 2H-indazole isomer.

The general principle involves the intramolecular reaction of the hydrazine or amine nitrogen with the in-situ-generated nitroso or nitrene intermediate, formed by the reduction of the ortho-nitro group. This cyclization is followed by dehydration to yield the aromatic indazole ring system.

The Davis-Beirut Reaction: A Base-Catalyzed Path to 2H-Indazoles

The Davis-Beirut reaction is a particularly attractive method due to its typically metal-free conditions and the use of readily available starting materials.[3] The reaction is catalyzed by a base, such as potassium hydroxide, and the mechanism is proposed to initiate with the deprotonation of the benzylic carbon, forming a carbanion. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the 2H-indazole product.[3][5]

Visualizing the Synthetic Pathway: From Precursor to Product

The following diagram illustrates the general workflow for the synthesis of a 2-substituted-2H-indazole from a 2-nitrobenzaldehyde and a hydrazine, highlighting the formation of the key 1-[(2-Nitrophenyl)methyl]hydrazine intermediate.

workflow General Workflow for 2H-Indazole Synthesis cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Indazole Formation A 2-Nitrobenzaldehyde C Reductive Amination A->C B Hydrazine Derivative (R-NH-NH2) B->C D 1-[(2-Nitrophenyl)methyl]hydrazine Derivative C->D Formation of Hydrazone followed by Reduction E Base-Catalyzed Cyclization (Davis-Beirut Reaction) D->E F 2-Substituted-2H-Indazole E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS, IR) G->H

Caption: Workflow for 2H-indazole synthesis via a 1-[(2-nitrophenyl)methyl]hydrazine intermediate.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed procedures for the synthesis of the 1-[(2-nitrophenyl)methyl]hydrazine intermediate and its subsequent conversion to a 2-substituted-2H-indazole.

Protocol 1: Synthesis of N-Substituted 1-[(2-Nitrophenyl)methyl]hydrazine

This protocol describes a general method for the synthesis of the key intermediate via reductive amination.

Materials:

  • 2-Nitrobenzaldehyde

  • Substituted Hydrazine (e.g., methylhydrazine, phenylhydrazine)

  • Sodium borohydride (NaBH₄) or other suitable reducing agent

  • Methanol (MeOH) or Ethanol (EtOH)

  • Glacial Acetic Acid (optional, as catalyst)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1.0 eq) in methanol. To this solution, add the substituted hydrazine (1.1 eq) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction. Stir the mixture for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

  • Reduction to Hydrazine: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the bulk of the methanol under reduced pressure. To the aqueous residue, add dichloromethane or ethyl acetate to extract the product.

  • Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-substituted 1-[(2-nitrophenyl)methyl]hydrazine. This intermediate can often be used in the next step without further purification, or it can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 2-Substituted-2H-Indazole via the Davis-Beirut Reaction

This protocol details the base-catalyzed cyclization of the 1-[(2-nitrophenyl)methyl]hydrazine intermediate.

Materials:

  • N-Substituted 1-[(2-Nitrophenyl)methyl]hydrazine (from Protocol 1)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol (EtOH) or n-Propanol

  • Water

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the crude or purified N-substituted 1-[(2-nitrophenyl)methyl]hydrazine (1.0 eq) in ethanol or n-propanol in a round-bottom flask. Prepare an aqueous solution of potassium hydroxide (e.g., 5M).

  • Base Addition: Add the aqueous potassium hydroxide solution to the ethanolic solution of the substrate. The reaction mixture is typically heated to 60 °C and stirred for several hours.[3] The progress of the reaction should be monitored by TLC. The addition of a controlled amount of water (around 15-25%) to the alcohol solvent has been shown to significantly improve the yield of the Davis-Beirut reaction.[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude 2-substituted-2H-indazole.

  • Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-substituted-2H-indazole.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[7][8]

Data Presentation: A Comparative Look at Indazole Synthesis

The choice of a synthetic route is often guided by factors such as yield, substrate scope, and reaction conditions. The following table provides a comparative overview of the Davis-Beirut reaction with other common methods for indazole synthesis.

Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Davis-Beirut Reaction Good (60-90%)[3]Tolerates a range of alkyl and some aryl amines.[3]Metal-free, uses inexpensive starting materials, versatile for 2H-indazoles.[1]Can be low-yielding with certain substrates; may require optimization of water content.[6]
Cadogan-Sundberg Reaction Good to ExcellentBroad tolerance for various functional groups.High yields, good for both 1H- and 2H-indazoles.Often requires high temperatures and phosphite reagents.
Jacobson Indazole Synthesis Good (75-85%)[3]Primarily for 1H-indazoles from N-acetyl-o-toluidines.Well-established classical method.Involves strongly acidic conditions and the generation of nitrous gases.[2]
[3+2] Dipolar Cycloaddition Good to Excellent (>80%)[1]Broad scope for both precursors.High yields, excellent regioselectivity for 2H-indazoles, mild conditions.[1]Requires the synthesis of sydnone or other dipole precursors.[1]

Troubleshooting and Field-Proven Insights

  • Low Yield in Davis-Beirut Reaction: As noted, the water content in the reaction medium is critical.[6] If yields are low, systematically vary the percentage of water in the alcohol solvent (e.g., from 10% to 30%) to find the optimal condition for your specific substrate.

  • Byproduct Formation: In some cases, over-reduction of the nitro group can lead to the formation of aniline byproducts. Ensure controlled addition of the reducing agent in the first step. In the cyclization step, careful temperature control can minimize side reactions.

  • Regioselectivity Issues: While the Davis-Beirut reaction generally favors the formation of 2H-indazoles, the Cadogan-Sundberg reaction can sometimes yield a mixture of 1H- and 2H-isomers. The choice of the reducing agent and reaction conditions can influence the regioselectivity.

  • Purification Challenges: The polarity of the synthesized indazole can vary significantly based on the substituents. A careful selection of the eluent system for column chromatography is crucial for effective purification.

Conclusion: A Strategic and Versatile Approach

The use of 1-[(2-nitrophenyl)methyl]hydrazine and its derivatives as intermediates provides a robust and strategically sound approach to the synthesis of a wide array of substituted indazoles. The Davis-Beirut reaction, in particular, offers a practical and often high-yielding route to the valuable 2H-indazole scaffold under relatively mild, metal-free conditions. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can effectively leverage this methodology to access novel indazole-based compounds for applications in drug discovery and materials science.

References

  • Zhu, J. S., Kraemer, N., Shatskikh, M. E., Li, C. J., Son, J. H., Haddadin, M. J., Tantillo, D. J., & Kurth, M. J. (2018). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. PMC. [Link]

  • Wikipedia. (n.d.). Davis–Beirut reaction. [Link]

  • Haddadin, M. J., & Kurth, M. J. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 53(9), 1958–1971. [Link]

  • Haddadin, M. J., Kaddouh, B., & Kurth, M. J. (2014). Davis–Beirut Reaction: Route to Thiazolo-, Thiazino-, and Thiazepino-2H-indazoles. The Journal of Organic Chemistry, 79(15), 7084–7091. [Link]

  • Pires, M. M., Ferreira, M. J., & Calhelha, R. C. (2015). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 20(12), 21674–21689. [Link]

  • Banister, S. D., Adams, A., Kevin, R. C., Macdonald, C., Glass, M., Boyd, R., Connor, M., & Kassiou, M. (2017). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Forensic Toxicology, 35(2), 353–367. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[(2-Nitrophenyl)methyl]hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: YIELD-OPT-2NBH Status: Open Assigned Specialist: Senior Application Scientist Target Molecule: 1-[(2-Nitrophenyl)methyl]hydrazine (also known as 2-nitrobenzylhydrazine) Structure:



Introduction: The "Yield Trap" in Benzyl Hydrazine Synthesis

Welcome to the technical support guide for optimizing 2-nitrobenzylhydrazine synthesis. If you are experiencing low yields (20–40%) and oily, impure products, you are likely encountering the classic Poly-Alkylation Trap .

Unlike simple amines, hydrazine is a "double-ended" nucleophile. Once a benzyl group attaches to one nitrogen, the resulting product is often more nucleophilic than the starting hydrazine, leading to bis- and tris-alkylated byproducts.

This guide provides two distinct workflows to solve this:

  • Method A (Direct Optimization): For rapid synthesis when reagents are limited.

  • Method B (Protected Route): The "Gold Standard" for high yield (>85%) and purity.

Module 1: Optimizing Direct Alkylation (Method A)

User Question: "I am reacting 2-nitrobenzyl bromide with hydrazine hydrate, but my yield is low and the product is a mixture. How do I fix this?"

The Root Cause: Stoichiometry & Addition Order

In a 1:1 reaction, the mono-alkylated product competes with hydrazine for the remaining alkyl bromide. To statistically favor the mono-product, you must maintain a massive concentration of unreacted hydrazine relative to the product.

Protocol 1: The "Reverse Addition" Technique
  • Reagents: 2-Nitrobenzyl bromide (Lachrymator!), Hydrazine Hydrate (64% or 98%), Ethanol (Absolute).

  • Molar Ratio: 1.0 equiv Bromide : 10.0 equiv Hydrazine.

Step-by-Step:

  • Preparation: Dissolve 10 equivalents of Hydrazine Hydrate in Ethanol (5 volumes relative to hydrazine) in a round-bottom flask. Heat to a mild reflux (approx. 60–70°C).

  • Addition: Dissolve 1 equivalent of 2-Nitrobenzyl bromide in a minimal amount of Ethanol.

  • The Critical Step: Add the Bromide solution dropwise to the stirring Hydrazine solution over 60–90 minutes.

    • Why? This ensures that every molecule of bromide enters a "sea" of hydrazine, making it statistically improbable for it to find a product molecule to react with.

  • Workup: Evaporate the solvent and excess hydrazine under reduced pressure (Caution: Use a bleach trap for hydrazine vapors). Partition the residue between Water and Dichloromethane (DCM).

  • Purification: The crude oil is unstable. Immediately convert to the Hydrochloride salt (see Module 3).

Visualizing the Competition

ReactionKinetics cluster_optimization Optimization Logic Hydrazine Hydrazine (H2N-NH2) Mono Target Product (Mono-alkylated) Hydrazine->Mono + Bromide (Fast) Bromide 2-Nitrobenzyl Bromide Bis Impurity (Bis-alkylated) Mono->Bis + Bromide (Faster if uncontrolled) Optimization High Concentration of Hydrazine blocks the path to Bis-alkylation

Caption: Kinetic competition between mono- and bis-alkylation. Excess hydrazine statistically blocks the formation of the 'Bis' impurity.

Module 2: The "Gold Standard" Protected Route (Method B)

User Question: "I need high purity for drug screening. Direct alkylation is too messy. Is there a cleaner alternative?"

The Solution: Boc-Protection

To physically prevent poly-alkylation, block one side of the hydrazine using a tert-butoxycarbonyl (Boc) group. This forces the reaction to stop exactly where you want it.

Protocol 2: Boc-Hydrazine Alkylation
  • Reagents: tert-Butyl carbazate (Boc-Hydrazine), 2-Nitrobenzyl bromide, Potassium Carbonate (

    
    ), Acetonitrile (ACN).
    

Step-by-Step:

  • Protection (Commercial): Purchase tert-butyl carbazate (inexpensive).

  • Alkylation:

    • Mix 1.0 equiv Boc-Hydrazine + 1.0 equiv 2-Nitrobenzyl bromide + 2.0 equiv

      
       in ACN.
      
    • Stir at Room Temperature (RT) for 4–6 hours.

    • Result: The Boc group sterically hinders the nitrogen, preventing over-alkylation.

  • Isolation: Filter off solids (

    
    ). Evaporate solvent.[1] The intermediate (Boc-2-nitrobenzylhydrazine) is a stable solid.
    
  • Deprotection:

    • Dissolve the intermediate in DCM.

    • Add 4M HCl in Dioxane (or TFA). Stir 1 hour.

    • Precipitate the final product as the Hydrochloride salt.[2]

Workflow Diagram

ProtectedRoute Start tert-Butyl Carbazate (Boc-NH-NH2) Inter Intermediate: 1-Boc-1-(2-nitrobenzyl)hydrazine Start->Inter Selective Alkylation Reactant + 2-Nitrobenzyl Bromide + K2CO3 / ACN Reactant->Inter Final Final Product: 1-[(2-Nitrophenyl)methyl]hydrazine HCl Inter->Final Acid Hydrolysis Deprotect Deprotection: HCl / Dioxane

Caption: The protected pathway guarantees mono-substitution by chemically blocking the second nitrogen atom.

Module 3: Workup & Stability (The HCl Salt)

User Question: "My product turns dark red and oily after a few days. How do I store it?"

The Issue: Oxidation

Free hydrazine bases are sensitive to air oxidation, forming azo compounds or hydrazones (appearing as dark oils/tars). 2-Nitrobenzyl derivatives are particularly sensitive to light.

The Fix: Salt Formation

Always isolate and store this compound as the Hydrochloride (HCl) Salt .

Salt Formation Protocol:

  • Dissolve the crude free base in a minimal amount of dry Ethanol or Methanol.

  • Cool to 0°C in an ice bath.

  • Slowly add concentrated HCl (or HCl in ether) until pH ~1–2.

  • Add cold Diethyl Ether to induce crystallization.

  • Filter the white/pale yellow crystals.

  • Storage: Store at -20°C, desiccated, protected from light.

Comparative Analysis

FeatureMethod A: Direct AlkylationMethod B: Protected (Boc) Route
Yield 40–60% (highly variable)85–95% (consistent)
Purity Low (requires distillation/column)High (crystallization only)
Time Fast (1 day)Slower (2 days / 2 steps)
Atom Economy Poor (requires 10x Hydrazine)Good (1:1 stoichiometry)
Safety High Risk (Handling excess hydrazine)Lower Risk (Solid reagents)

References

  • Ragnarsson, U. (2001). Synthetic methodology for the preparation of N-protected hydrazines. Chemical Society Reviews, 30(4), 205-213.

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007).[3] Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097-1099.

  • BenchChem. (2025).[4] A Comparative Guide to Hydrazone Synthesis: Tert-Butyl Carbazate vs. Hydrazine Hydrate.

  • Organic Syntheses. (1936). Benzylhydrazine (General procedure for benzyl halides). Organic Syntheses, Coll. Vol. 2, p. 208.

  • VulcanChem. (2024). 2-Nitrophenylhydrazine Hydrochloride Synthesis (Safety Data & Stability).

Sources

Technical Support Center: Minimizing Bis-Alkylation in 2-Nitrobenzyl Hydrazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (2-nitrobenzyl)hydrazine via direct alkylation of hydrazine is a classic exercise in kinetic competition. Users frequently report low yields due to the formation of the thermodynamically stable but unwanted bis-alkylated byproduct (


-bis(2-nitrobenzyl)hydrazine).

This guide addresses the root cause: Hydrazine is a potent nucleophile, but mono-alkylated hydrazines often remain sufficiently nucleophilic to compete for the remaining alkyl halide.

To solve this, we must shift the statistical probability in favor of the mono-product using the High-Dilution/High-Excess (HDHE) strategy or bypass the competition entirely using Protecting Group (PG) chemistry.

Module 1: The Mechanistic Root Cause

Why does bis-alkylation happen?

In an


 reaction between hydrazine (

) and 2-nitrobenzyl bromide (

), the reaction proceeds in two stages.
  • Step 1 (

    
    ):  Hydrazine attacks 
    
    
    
    to form the Mono-product.
  • Step 2 (

    
    ):  The Mono-product attacks another equivalent of 
    
    
    
    to form the Bis-product.

Even though the 2-nitro group is electron-withdrawing (reducing the nucleophilicity of the mono-product slightly compared to a simple alkyl hydrazine), the statistical likelihood of an


 molecule colliding with a Mono-product increases as the reaction progresses. If the concentration of 

drops,

becomes competitively significant.
Visualizing the Competition

ReactionKinetics cluster_0 Kinetic Control Zone Start Hydrazine (Excess Nucleophile) Mono Mono-Product (Target) Start->Mono k1 (Primary Path) High [N2H4] favors this Electrophile 2-Nitrobenzyl Bromide Electrophile->Mono Bis Bis-Product (Impurity) Electrophile->Bis Mono->Bis k2 (Secondary Path) Low [N2H4] favors this

Figure 1: Kinetic competition pathway. To minimize the red path (


), the concentration of Hydrazine must remain overwhelmingly high relative to the Mono-product throughout the reaction.

Module 2: The Golden Protocol (Direct Alkylation)

This protocol relies on the High-Dilution/High-Excess (HDHE) strategy. It is the most cost-effective method for scale-up but requires rigorous removal of excess hydrazine.

Reagent Stoichiometry Table
ComponentRoleEquivalents (Eq.)Notes
Hydrazine Hydrate (64% or 80%) Nucleophile10.0 - 15.0 Large excess is non-negotiable.
Ethanol (Absolute) SolventN/AHigh dilution (0.1 M wrt Halide).
2-Nitrobenzyl Bromide Electrophile1.0 Limiting reagent.
HCl (conc.) Salt Formation~1.5For isolation of the stable salt.
Step-by-Step Methodology
  • Preparation of Nucleophile Pool:

    • Charge a round-bottom flask with 15 equivalents of Hydrazine Hydrate and Ethanol.

    • Critical: Heat this solution to reflux (approx. 78°C) before adding the electrophile. This ensures the hydrazine is fully dissolved and kinetically active.

  • Controlled Addition (The "Dropwise" Rule):

    • Dissolve 1.0 eq of 2-Nitrobenzyl Bromide in a minimal amount of Ethanol.

    • Add this solution to the refluxing hydrazine pool very slowly (over 1–2 hours) using an addition funnel or syringe pump.

    • Why? This keeps the instantaneous concentration of the electrophile low, ensuring it is statistically swarmed by hydrazine molecules rather than finding a mono-product to react with.

  • Reaction Completion:

    • Reflux for an additional 1–2 hours. Monitor by TLC (Note: Hydrazine is polar/basic; use MeOH/DCM with a drop of ammonia for TLC).

  • Workup (Removal of Excess Hydrazine):

    • Cool to room temperature.

    • Evaporation: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol and the bulk of the excess hydrazine.

    • Caution: Hydrazine is toxic. Use a bleach trap for the vacuum pump exhaust.

    • Partition: Dissolve the residue in DCM (Dichloromethane) and wash with Water (3x) .

    • Mechanism:[1][2][3][4] The highly polar hydrazine hydrate partitions into the water; the organic mono-product stays in DCM.

  • Salt Formation (Purification):

    • Dry the DCM layer over

      
      , filter, and cool to 0°C.
      
    • Slowly add

      
       (in dioxane or ether, or conc. aqueous HCl).
      
    • The (2-nitrobenzyl)hydrazine hydrochloride salt will precipitate as an orange/yellow solid. The bis-product often remains in solution or has distinct solubility.

    • Filtration: Collect the solid. Recrystallize from Ethanol/Water if necessary.

Module 3: The "Nuclear Option" (Boc-Protection Strategy)

If the direct alkylation yields persistent bis-impurities (common with highly reactive benzyl halides), switch to the Boc-Protection Route . This guarantees mono-selectivity but adds two steps.

Workflow Diagram

BocStrategy Step1 Step 1: Protection Boc-Carbazate (Boc-NH-NH2) Step2 Step 2: Alkylation + 2-Nitrobenzyl Bromide (Base: K2CO3 / Solvent: MeCN) Step1->Step2 Activates Nucleophile Intermediate Intermediate Boc-NH-NH-CH2-Ar Step2->Intermediate SN2 Reaction Step3 Step 3: Deprotection HCl / Dioxane or TFA Intermediate->Step3 Cleaves Boc Final Pure Mono-Product (HCl Salt) Step3->Final Precipitation

Figure 2: The Boc-Protection pathway eliminates the possibility of bis-alkylation by physically blocking the second nitrogen site.

Protocol Summary:

  • React tert-butyl carbazate (Boc-hydrazide) with 2-nitrobenzyl bromide in Acetonitrile with

    
     (Base).
    
  • The Boc group sterically and electronically prevents the second alkylation.

  • Deprotect using

    
     in Dioxane to yield the pure hydrazine salt.
    

Module 4: Troubleshooting & FAQs

Q1: My product is an oily red mess. What happened?

  • A: The free base of 2-nitrobenzyl hydrazine is often an unstable oil that oxidizes in air (turning red/brown). Always convert it to the Hydrochloride (HCl) salt immediately after workup. The salt is a stable solid.

Q2: I see two spots on TLC very close together.

  • A: This is likely the Mono- vs. Bis-product.

    • Mono: More polar (lower

      
      ).
      
    • Bis: Less polar (higher

      
      ) due to the loss of 
      
      
      
      protons.
    • Fix: If separation is difficult, use the HCl precipitation method . The mono-salt crystallizes much better than the bis-salt.

Q3: Can I use 2-nitrobenzyl chloride instead of bromide?

  • A: Yes, but it is less reactive. You may need to add a catalyst like Sodium Iodide (Finkelstein condition) or increase the reflux time.

Q4: Is this compound light-sensitive?

  • A: YES. The 2-nitrobenzyl group is a classic photocleavable linker . Exposure to UV or strong ambient light can degrade the product. Wrap flasks in aluminum foil during reaction and storage.

References

  • Synthesis of Hydrazine Derivatives: Organic Syntheses, Coll. Vol. 2, p. 228 (1943). (General principles of hydrazine alkylation and excess stoichiometry). Link

  • Selective Alkylation of Hydrazines: Bredihhin, A., et al. "Efficient Methodology for Selective Alkylation of Hydrazine Derivatives."[5] Organic Letters, 9(6), 1097–1099 (2007).[5] (Describes the Boc-protection strategy for mono-selectivity). Link

  • Preparation of 2-Nitrobenzenesulfonylhydrazide: Myers, A. G., et al. Journal of Organic Chemistry, 62, 7507 (1997).[6] (Demonstrates handling of nitro-substituted hydrazine precursors). Link

  • Photocleavable Linkers: Sigma-Aldrich Technical Bulletin: 2-Nitrophenylhydrazine. (Properties and handling of nitrobenzyl hydrazine derivatives). Link

Sources

Preventing oxidation and decomposition of benzyl hydrazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing Oxidation and Decomposition of Benzyl Hydrazine Derivatives

Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open Priority: High

Executive Summary: The Chemistry of Instability

Benzyl hydrazine derivatives (


) are potent nucleophiles widely used in heterocycle synthesis and drug development (e.g., Procarbazine). However, they suffer from two primary modes of failure: Oxidative Dehydrogenation  and Metal-Catalyzed Decomposition .

Unlike simple alkyl amines, the hydrazine moiety (


) is a reducing agent. The benzyl group activates the 

-methylene protons, making the molecule susceptible to radical abstraction.
The Degradation Cascade (Mechanism)

Understanding why your sample degrades is the first step to prevention.

  • Auto-oxidation: Atmospheric oxygen attacks the hydrazine, often catalyzed by trace metals (

    
    , 
    
    
    
    ).
  • Radical Formation: This generates hydrazyl radicals (

    
    ).
    
  • Product Formation: These radicals dimerize to form azines (yellow/orange solids) or undergo oxidative dehydrogenation to form hydrazones (oils/solids).

Visualizing the Problem

Below is a mechanistic map of how a pristine Benzyl Hydrazine sample degrades. Use this to identify impurities in your reaction.[1]

BenzylHydrazineDegradation cluster_prevention Prevention Barrier Start Benzyl Hydrazine (Free Base - Colorless Oil) Radical Hydrazyl Radical Intermediate Start->Radical H-abstraction Salt HCl Salt Formation (Stable White Solid) Start->Salt + HCl (anhydrous) O2 + O2 / Trace Metals O2->Radical Hydrazone Benzaldehyde Hydrazone (Yellow Oil/Solid) Radical->Hydrazone -2H (Oxidation) Azine Benzalazine (Orange Solid) Radical->Azine Dimerization Ammonia NH3 + N2 (Gas Evolution) Radical->Ammonia Decomposition

Figure 1: Degradation pathways of benzyl hydrazine. The transition from colorless to yellow/orange indicates the formation of conjugated hydrazones or azines.

Module A: Storage & Handling (The "Before" Phase)

Critical Rule: Never store benzyl hydrazine as a free base for more than 24 hours. Always convert it to a salt.

Protocol 1: Salt Formation (Stabilization)

The hydrochloride salt (


) is significantly more resistant to oxidation than the free base.
  • Dissolution: Dissolve the crude benzyl hydrazine free base in diethyl ether or ethanol (degassed).

  • Acidification: Slowly add 2.5 equivalents of

    
     (4M in dioxane or ethereal 
    
    
    
    ) at 0°C.
    • Why? Excess acid ensures protonation of both nitrogens, shutting down the lone pair availability that initiates oxidation.

  • Precipitation: The salt will precipitate immediately as a white solid.

  • Filtration: Filter under Argon/Nitrogen. Wash with cold ether.

  • Drying: Dry under vacuum over

    
     to remove traces of water (water promotes hydrolysis).
    
Storage Comparison Table
FeatureFree Base (Liquid)Dihydrochloride Salt (Solid)
Stability < 24 Hours (Oxidizes rapidly)> 12 Months (at 4°C)
Appearance Colorless oil

Yellow oil
White crystalline powder
Air Sensitivity High (Absorbs

to form carbazates)
Low (Non-hygroscopic if pure)
Storage Temp -20°C (Required)RT ok, 4°C recommended

Module B: Reaction Optimization (The "During" Phase)

Protocol 2: The "Freeze-Pump-Thaw" Degassing Method

If you must use the free base in a reaction (e.g., cross-coupling), oxygen removal is non-negotiable. Sparging with nitrogen is often insufficient.

  • Freeze: Place your solvent/reagent mixture in a Schlenk flask. Freeze it completely using liquid nitrogen.

  • Pump: Open the flask to high vacuum (0.1 mmHg) for 5–10 minutes while frozen. This removes gas from the headspace.

  • Thaw: Close the vacuum. Thaw the flask in a warm water bath. Gas bubbles (dissolved

    
    ) will escape the liquid.
    
  • Repeat: Cycle this 3 times.

  • Backfill: Backfill with high-purity Argon.

Reaction FAQ

Q: Can I use metal spatulas? A: No. Trace iron or nickel from stainless steel can catalyze the radical decomposition of hydrazines. Use glass, Teflon, or ceramic tools only.

Q: My reaction turned purple/brown immediately. A: This indicates the formation of diazenium species or radical anions. Check your solvent for peroxides (especially if using THF or Ether). Always use fresh, inhibited-free solvents.

Module C: Troubleshooting & Purification (The "Fix" Phase)

Troubleshooting Decision Tree

Troubleshooting Issue Issue: Sample Discoloration (Yellow/Orange) CheckState Is it Free Base or Salt? Issue->CheckState FreeBase Free Base CheckState->FreeBase Salt HCl Salt CheckState->Salt VacDist Action: Vacuum Distillation (<1 mmHg, Inert Gas) FreeBase->VacDist If liquid Degrade Residue is polymerized? Discard. FreeBase->Degrade If gummy solid Solubility Check Solubility in EtOH Salt->Solubility Recryst Action: Recrystallize (EtOH + Diethyl Ether) Solubility->Recryst Dissolves hot

Figure 2: Workflow for recovering usable material from oxidized samples.

Recovery Protocol: Recrystallization of Oxidized Salt

If your white salt has turned yellow (surface oxidation):

  • Solvent: Use boiling Ethanol (minimum volume).

  • Dissolution: Dissolve the salt. If the solution is dark yellow, add activated charcoal.

  • Filtration: Filter hot through Celite to remove charcoal/insolubles.

  • Crystallization: Allow to cool slowly to RT, then add cold Diethyl Ether until turbid.

  • Harvest: Filter the white needles. The yellow oxidized impurities (hydrazones) usually remain in the mother liquor.

References & Authority

  • Mechanism of Oxidation:

    • Title: Reactions of lead(IV). Part XXV. Oxidation of some benzyl-substituted hydrazine derivatives.

    • Source: Journal of the Chemical Society, Perkin Transactions 1.

    • Link:

  • Stability & Storage Data:

    • Title: Benzylhydrazine Dihydrochloride Technical Data & Stability.[2]

    • Source: CymitQuimica / PubChem.

    • Link:

  • Reaction Troubleshooting (Hydrazinolysis):

    • Title: Troubleshooting low yield in hydrazinolysis.

    • Source: BenchChem Technical Guides.

    • Link:

  • General Hydrazine Handling:

    • Title: Hydrazine Solutions: Storage and Handling Precautions.[3][4][5][6]

    • Source: Arxada / Arch Chemicals Technical Bulletin.

    • Link:

For further assistance, please contact the Organic Synthesis Support Team with your specific batch number and storage conditions.

Sources

Removal of excess hydrazine hydrate from 1-[(2-Nitrophenyl)methyl]hydrazine crude product

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers requiring high-purity isolation of 1-[(2-Nitrophenyl)methyl]hydrazine (also known as 2-nitrobenzylhydrazine).

Topic: Removal of Excess Hydrazine Hydrate from Crude Product Audience: Organic Chemists, Process Development Scientists Status: Active Guide

Introduction: The Separation Challenge

Synthesizing 1-[(2-Nitrophenyl)methyl]hydrazine typically involves the nucleophilic substitution of 2-nitrobenzyl halides with a large excess of hydrazine hydrate. The excess hydrazine is critical to prevent the formation of the dialkylated byproduct (bis-2-nitrobenzylhydrazine), but it leaves a toxic, reactive impurity that must be removed.

Because both the target molecule and the impurity are basic, polar, and reducing agents, standard acid-base extractions can be tricky. This guide outlines a tiered purification strategy: Partitioning (Bulk Removal) , Azeotropic Distillation (Trace Removal) , and Salt Formation (Ultrapurity).

Module 1: Bulk Removal (Liquid-Liquid Extraction)

Q: Why can't I just wash the reaction mixture with dilute acid?

A: You cannot use acid in the initial wash because your target compound (2-nitrobenzylhydrazine) is a base. Adding acid would protonate the hydrazine moiety (


), making it water-soluble. It would then partition into the aqueous phase along with the hydrazine impurity, resulting in total product loss.
Q: What is the most effective solvent system for extraction?

A: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) against Brine/Water . Hydrazine hydrate is highly hydrophilic (


), whereas 1-[(2-Nitrophenyl)methyl]hydrazine has a lipophilic aromatic ring and a nitro group, shifting its partition coefficient (

) significantly higher.

Protocol:

  • Dilution: Dissolve the crude reaction residue in DCM (

    
    ).
    
  • The Wash: Wash the organic phase vigorously with saturated NaCl solution (Brine) followed by water.

    • Scientist's Note: Perform at least 3-4 washes . Hydrazine hydrate "drags" into the aqueous phase, but it requires multiple equilibria steps to reach ppm levels.

  • Drying: Dry the organic phase over anhydrous

    
    . Magnesium sulfate (
    
    
    
    ) is slightly acidic and can sometimes bind strongly to hydrazines, so Sodium Sulfate is safer.

Module 2: Trace Removal (Azeotropic Distillation)

Q: I’ve extracted, but NMR still shows a hydrazine peak (~3-4 ppm). How do I remove this stubborn residue?

A: Hydrazine hydrate forms "sticky" hydrogen-bonded networks with polar amines. Use azeotropic distillation to break these interactions.

The Mechanism: Hydrazine hydrate forms azeotropes with certain solvents, allowing it to be co-distilled out of the mixture at temperatures lower than its boiling point (


).

Protocol:

  • Redissolve your semi-pure oil/solid in Toluene or Isopropanol .

  • Concentrate on a rotary evaporator at

    
     under reduced pressure.
    
  • Repeat this process 2-3 times .

    • Why Toluene? Toluene forms a heterogeneous azeotrope with water/hydrazine components, effectively "carrying" them out of the oil.

Module 3: Ultrapurity (Salt Formation)

Q: My application requires >99% purity for biological testing. Is the free base stable?

A: No. Benzylhydrazines are prone to air oxidation and decomposition over time. Converting the free base to the Hydrochloride Salt is the gold standard for both purification and long-term stability.

Q: How does salt formation remove hydrazine?

A: It relies on Differential Solubility .

  • Hydrazine Dihydrochloride: Highly soluble in water and significantly soluble in hot ethanol.

  • 2-Nitrobenzylhydrazine Hydrochloride: Generally precipitates as a solid from non-polar/polar mixtures (e.g., Ethanol/Ether) and is less soluble than the hydrazine salt in cold alcohols.

Protocol (The "Precipitation" Method):

  • Dissolve the hydrazine-free base in a minimal amount of cold Ethanol .

  • Add

    
     of HCl in Dioxane  or HCl in Ethanol  dropwise.
    
  • Add Diethyl Ether or MTBE until the solution becomes turbid.

  • Cool to

    
    . The target salt should crystallize out.[1][2][3][4]
    
  • Filter and wash the cake with cold Ether. Any remaining hydrazine salts tend to stay in the mother liquor.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the crude product.

PurificationWorkflow Start Crude Reaction Mixture (Target + Excess Hydrazine) Evap Evaporate Reaction Solvent (Usually Ethanol/MeOH) Start->Evap Partition Partition: DCM vs. Water/Brine (Target enters Organic Phase) Evap->Partition Aqueous Aqueous Layer (Contains Excess Hydrazine) Partition->Aqueous Discard (Toxic) Organic Organic Layer (Target + Trace Hydrazine) Partition->Organic Azeotrope Azeotropic Distillation (w/ Toluene 2-3x) Organic->Azeotrope Check Check Purity (NMR/TLC) Azeotrope->Check Salt Salt Formation (HCl) Precipitate from EtOH/Ether Check->Salt High Purity Needed Final Pure 2-Nitrobenzylhydrazine HCl Check->Final Free Base Acceptable Salt->Final

Caption: Logical workflow for the isolation of 2-nitrobenzylhydrazine, prioritizing bulk removal via partitioning followed by chemical polishing.

Summary of Physical Properties

PropertyHydrazine Hydrate1-[(2-Nitrophenyl)methyl]hydrazine
Molecular Weight 50.06 g/mol 167.17 g/mol
Boiling Point 114°C>250°C (Predicted) / Decomposes
Solubility (Water) Miscible (High)Low (as free base)
Solubility (DCM) ImmiscibleSoluble
Acidity/Basicity Strong Base / ReducingWeak Base (Nucleophilic)

Safety & Waste Management

Q: How do I dispose of the aqueous washings containing hydrazine?

A: NEVER mix hydrazine waste with oxidizers (like Nitric Acid) or halogenated waste unexpectedly.

  • Quenching: Treat the aqueous waste with dilute Sodium Hypochlorite (Bleach) in a well-ventilated fume hood. This oxidizes hydrazine to innocuous Nitrogen gas (

    
    ) and water.
    
  • Warning: This reaction is exothermic. Add bleach slowly to the dilute waste stream.

References
  • Hydrazine Properties & Safety: PubChem Compound Summary for CID 9321, Hydrazine. National Center for Biotechnology Information (2024).

  • Synthesis of Benzylhydrazines: Organic Syntheses, Coll. Vol. 2, p. 495 (1943); Vol. 13, p. 76 (1933). (General methodology for hydrazine alkylation).

  • Salt Formation Strategy:Purification of Laboratory Chemicals, W.L.F. Armarego, C.L.L. Chai.

Sources

Controlling exotherms during the synthesis of nitro-hydrazine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #NO2-NH2-001: Nitro-Hydrazine Process Safety

Status: Open | Priority: Critical | Assigned Specialist: Dr. A. Vance, Senior Process Safety Lead

Core Directive: The Thermodynamics of Disaster

User Query: "Why did my reaction vessel pressure spike 30 minutes after I finished adding hydrazine? The temperature was stable during addition."

Root Cause Analysis: You likely experienced a Thermal Runaway driven by Reactant Accumulation .

In nitro-hydrazine synthesis (e.g., nucleophilic aromatic substitution or nitro-reduction), the safety of your process relies on the Damköhler Number (


) —the ratio of the reaction rate to the mixing/dosing rate.
  • The Trap: If you dose hydrazine at a temperature too low for the reaction to occur immediately, the hydrazine accumulates unreacted in the vessel.

  • The Trigger: Once the vessel is heated (or an induction period ends), the accumulated hydrazine reacts all at once.

  • The Result: The heat generation rate (

    
    ) exceeds the cooling capacity (
    
    
    
    ), leading to an adiabatic temperature rise. Since hydrazine decomposition is autocatalytic and gas-generating (
    
    
    ,
    
    
    ), this leads to rapid pressurization and potential vessel rupture.
Standard Operating Procedure (SOP): The "Feed-Limited" Protocol

Objective: Ensure the reaction is feed-limited (reaction consumes reagent as fast as it is added) rather than kinetically limited .

Phase 1: Pre-Reaction Validation
  • Calorimetry Check: Determine the Maximum Synthesis Temperature (MST) and Time to Maximum Rate (TMRad) using Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC).

    • Rule: Process temperature must be

      
       50°C below the onset of decomposition (
      
      
      
      ).
  • Material Compatibility: Verify reactor wetted parts.

    • FORBIDDEN: Molybdenum, Copper, Rusty Stainless Steel (catalyzes hydrazine decomposition).

    • APPROVED: Glass-lined steel, Hastelloy, Clean Passivated SS316.

Phase 2: The "Smart Dosing" Workflow
  • Step 1: Heel Preparation. Charge the nitro compound and solvent. Inert with

    
     (Hydrazine LFL is ~4.7% in air).
    
  • Step 2: Thermal Initiation. Heat the "heel" to the validated reaction temperature (e.g., 60°C) BEFORE adding any hydrazine.

  • Step 3: The 5% Check. Add only 5% of the hydrazine stoichiometry.

    • Wait: Stop dosing.

    • Watch: Look for a distinct exotherm (temperature spike) or gas evolution.

    • Decision Gate: If NO exotherm is observed, DO NOT PROCEED . You are in an accumulation regime.[1] Raise temperature or check catalyst.

  • Step 4: Continuous Dosing. Once the reaction "kicks off," resume dosing at a rate where

    
     is controlled solely by the jacket cooling duty.
    
Phase 3: Quench & Workup
  • Quench Media: Cold water is the most effective quench for hydrazine (high heat capacity + dilution effect).

  • Destruction: Residual hydrazine must be destroyed using dilute Sodium Hypochlorite (<5%) or Hydrogen Peroxide, but only after the main batch is cooled and diluted.

Visualization: Process Safety Logic

The following diagram illustrates the critical decision gates to prevent thermal runaway.

SafetyProtocol Start START: Pre-Reaction Setup Inert Inert Vessel (N2 Purge) Target O2 < 2% Start->Inert Heat Heat Heel to Reaction Temp (e.g., 60°C) Inert->Heat Dose5 Dose 5% of Hydrazine Heat->Dose5 CheckExo Observe Exotherm? Dose5->CheckExo Stop STOP IMMEDIATELY (Accumulation Hazard) CheckExo->Stop No Temp Rise Proceed Proceed with Controlled Dosing (Rate = Cooling Capacity) CheckExo->Proceed Temp Rise Observed Investigate Investigate: 1. Catalyst Activity 2. Temperature too low Stop->Investigate Monitor Monitor Heat Flow (Qr) Ensure Qr drops if feed stops Proceed->Monitor Finish End Reaction & Quench Monitor->Finish

Caption: Decision logic for "Feed-Limited" dosing. The 5% check is the critical safety gate against accumulation.

Troubleshooting Guide (FAQ)

Q1: The reaction temperature is rising, but I stopped the feed. Why?

  • Diagnosis: You have accumulated unreacted hydrazine. The reaction is now proceeding under its own thermal momentum (runaway).

  • Immediate Action:

    • Full Cooling: Maximize jacket cooling flow.

    • Emergency Dilution: If the reactor has an emergency dump tank containing cold water, deploy it.

    • Evacuate: If temperature approaches the Onset of Decomposition (determined by DSC), evacuate the area. Hydrazine decomposition generates massive gas volume (

      
      ), leading to vessel burst.
      

Q2: Can I use Raney Nickel with Nitro-Hydrazine reactions?

  • Answer: Yes, but with extreme caution.

  • Risk: Raney Nickel is a potent hydrogenation catalyst. If mixed with hydrazine and nitro compounds, it can catalyze the decomposition of hydrazine itself, not just the reduction of the nitro group.

  • Protocol: Never add dry Raney Ni to hydrazine. Always slurry the catalyst in solvent first, and add hydrazine slowly to the catalyst/nitro mixture under strict temperature control.

Q3: What is the "Adiabatic Temperature Rise" (


) for this chemistry? 
  • Data: | Reaction Type | Approx. Enthalpy (

    
    ) | Potential 
    
    
    
    | | :--- | :--- | :--- | | Nitro Reduction (to Amine) | -500 to -550 kJ/mol | > 200°C (Explosive) | | Hydrazine Decomposition | -120 to -150 kJ/mol | ~1000°C (Gas Phase) | |
    
    
    (Substitution) | -100 to -200 kJ/mol | 50-100°C |
  • Implication: Most nitro-hydrazine reactions have the potential to boil the solvent and exceed the decomposition temperature of the product if cooling fails.

References & Authority
  • Bretherick's Handbook of Reactive Chemical Hazards . (Urben, P. G.).[2] Hydrazine and Nitro Compounds. Elsevier.

    • Context: Definitive source on specific incompatibility of hydrazine with metal oxides and nitro compounds.[3]

  • Gustin, J. L. (1998).[2] "Runaway Reaction Hazards in Processing Organic Nitro Compounds." Organic Process Research & Development.

    • Context: Detailed mechanisms of nitro group thermal instability and catalytic decomposition.

  • Niemeier, J. K., & Kjell, D. P. (2013). "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes." Organic Process Research & Development.

    • Context: Safety data on hydrazine flammability, autoignition, and dilution effects.[4]

  • Occupational Safety and Health Administration (OSHA) . "Hydrazine: Method 20."

    • Context: Analytical methods and exposure limits for hydrazine handling.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-[(2-Nitrophenyl)methyl]hydrazine: Unraveling the Ortho Effect

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical research, the unambiguous structural elucidation of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone technique, providing rich information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation of 1-[(2-Nitrophenyl)methyl]hydrazine, contrasting its unique fragmentation behavior against its para-substituted isomer, 1-[(4-Nitrophenyl)methyl]hydrazine.

The key differentiator in the fragmentation of these isomers is the "ortho effect," a phenomenon where adjacent functional groups on an aromatic ring interact during ionization, leading to distinct fragmentation pathways not observed in meta or para isomers.[1][2][3] This guide will demonstrate how the proximity of the nitro (NO₂) and methylhydrazine (-CH₂NHNH₂) groups in the ortho position dictates a unique cascade of rearrangements and fragmentations, providing a definitive spectral signature.

Core Fragmentation Mechanisms: A Tale of Two Isomers

Electron Ionization (EI) is a high-energy technique that imparts significant internal energy into the analyte, leading to extensive and reproducible fragmentation.[4][5] The resulting mass spectrum is a fingerprint of the molecule's structure. For nitrophenylmethylhydrazine isomers, the initial ionization event forms a molecular ion (M⁺˙). The subsequent fragmentation pathways, however, diverge significantly.

1.1. The Unique Pathway of the Ortho Isomer: Intramolecular Rearrangement

The defining characteristic of 1-[(2-Nitrophenyl)methyl]hydrazine fragmentation is the interaction between the nitro group and the labile hydrogens of the hydrazine moiety. This "ortho effect" facilitates intramolecular hydrogen transfer, leading to the elimination of neutral molecules like water (H₂O) and hydroxyl radicals (•OH).[2][6] This behavior is well-documented for various ortho-substituted nitroaromatics.[1][2]

A key fragmentation cascade for the ortho isomer involves the transfer of a hydrogen atom from the hydrazine side-chain to an oxygen of the nitro group, followed by the loss of a hydroxyl radical (•OH, 17 Da). A subsequent rearrangement can lead to the loss of water (H₂O, 18 Da). Studies on analogous compounds like o-nitrophenylhydrazine have even shown potential losses of H₂O₂.[7]

1.2. The "Standard" Pathway of the Para Isomer: Benzylic and Amine Cleavage

In contrast, 1-[(4-Nitrophenyl)methyl]hydrazine lacks the proximity required for such intramolecular interactions. Its fragmentation is therefore predicted to follow more conventional pathways characteristic of benzylamines and nitroaromatics.[8]

The most favorable cleavage is expected at the benzylic C-N bond, which is weakened by the aromatic ring. This would lead to the formation of a stable 4-nitrobenzyl cation (m/z 136) or, alternatively, the loss of the 4-nitrobenzyl radical to form the [CH₂NHNH₂]⁺ ion (m/z 45). Further fragmentation of the aromatic ring would involve the characteristic losses of •NO (30 Da) and •NO₂ (46 Da).[2][9]

Comparative Fragmentation Data

The following table summarizes the key predicted fragment ions for the ortho and para isomers of nitrophenylmethylhydrazine. The data for the ortho isomer is inferred from established ortho effects, while the para isomer fragmentation is based on general fragmentation rules and data from similar compounds like 4-nitrophenylhydrazine.[7][10][11]

m/z Value Proposed Ion Structure / Neutral Loss Significance Expected Relative Intensity
1-[(2-Nitrophenyl)methyl]hydrazine (Ortho Isomer)
167[M]⁺˙Molecular IonModerate to Low
150[M - •OH]⁺Ortho Effect Indicator: Loss of hydroxyl radical after H-transferHigh
149[M - H₂O]⁺˙Ortho Effect Indicator: Loss of water after H-transferModerate
120[M - •OH - NO]⁺ or [M - H₂O - •H - N₂]⁺Subsequent fragmentation of ortho-specific ionsModerate
92[C₆H₄O]⁺˙Further fragmentation, common in nitroaromaticsModerate
1-[(4-Nitrophenyl)methyl]hydrazine (Para Isomer)
167[M]⁺˙Molecular IonModerate
136[C₇H₆NO₂]⁺Benzylic Cleavage: 4-nitrobenzyl cationHigh (often base peak)
121[M - •NO₂]⁺Loss of nitro group from molecular ionModerate
90[C₇H₆]⁺Loss of •NO₂ from benzyl cationModerate
45[CH₅N₂]⁺Benzylic Cleavage: Hydrazine-methyl cationModerate
Visualizing the Fragmentation Pathways

The logical flow of these distinct fragmentation cascades can be visualized using diagrams.

G cluster_ortho Ortho Isomer Fragmentation cluster_para Para Isomer Fragmentation M_ortho [M]⁺˙ m/z 167 M_OH [M - •OH]⁺ m/z 150 M_ortho->M_OH - •OH M_H2O [M - H₂O]⁺˙ m/z 149 M_ortho->M_H2O - H₂O frag1 Further Fragments (e.g., m/z 120, 92) M_OH->frag1 - NO, etc. M_para [M]⁺˙ m/z 167 benzyl_cat [C₇H₆NO₂]⁺ m/z 136 M_para->benzyl_cat - •CH₃N₂ hydrazine_cat [CH₅N₂]⁺ m/z 45 M_para->hydrazine_cat - C₇H₆NO₂• M_NO2 [M - •NO₂]⁺ m/z 121 M_para->M_NO2 - •NO₂

Caption: Key fragmentation pathways for ortho vs. para isomers.

The diagram clearly illustrates the divergent initial fragmentation steps. The ortho isomer pathway is dominated by intramolecular rearrangements leading to losses of •OH and H₂O, while the para isomer undergoes predictable benzylic bond cleavages.

Experimental Protocol: Acquiring High-Quality EI Mass Spectra

To validate these fragmentation patterns experimentally, a standardized protocol is essential. This ensures reproducibility and allows for clear comparison between isomers.

Objective: To acquire the 70 eV Electron Ionization (EI) mass spectrum of nitrophenylmethylhydrazine isomers.

Instrumentation:

  • A magnetic sector or quadrupole mass spectrometer equipped with an EI source.

  • Direct Insertion Probe (DIP) or Gas Chromatography (GC) inlet.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

    • For the DIP method, deposit a small aliquot (1-2 µL) of the solution onto the probe tip and allow the solvent to evaporate completely.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and is available in spectral libraries.[4]

    • Source Temperature: 200-250 °C. This ensures sample volatilization without thermal degradation.[4]

    • Mass Range: Scan from m/z 40 to 200 to ensure capture of all relevant fragment ions and the molecular ion.

    • Inlet System:

      • Direct Insertion Probe (DIP): Insert the probe into the vacuum interlock. Gradually heat the probe (e.g., 50 °C to 300 °C at 20 °C/min) to slowly introduce the sample into the ion source.

      • GC Inlet: If using a GC, inject 1 µL of the sample solution onto a suitable column (e.g., a non-polar DB-5 column) with an appropriate temperature program to ensure separation and elution into the MS source.

  • Data Acquisition:

    • Acquire spectra continuously as the sample is introduced.

    • Identify the scan corresponding to the maximum total ion current for the analyte peak.

    • Subtract the background spectrum (from a scan just before the analyte elutes) to obtain a clean mass spectrum of the compound.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺˙).

    • Identify major fragment ions and calculate the neutral losses.

    • Compare the observed fragmentation pattern to the predicted pathways to confirm the isomer's identity.

Caption: Workflow for EI-MS analysis of isomers.

Conclusion

The mass spectrometric analysis of 1-[(2-Nitrophenyl)methyl]hydrazine serves as a classic example of the diagnostic power of the ortho effect. The proximity of the interacting nitro and methylhydrazine groups opens unique fragmentation channels, primarily the loss of •OH (m/z 150) and H₂O (m/z 149), which are absent in the spectra of its meta and para isomers. In contrast, the fragmentation of 1-[(4-Nitrophenyl)methyl]hydrazine is dominated by a high-abundance 4-nitrobenzyl cation at m/z 136 resulting from a simple benzylic cleavage.

For researchers in drug development and organic synthesis, these distinctive patterns are not merely academic; they are crucial tools for rapid and definitive isomer differentiation, ensuring the correct molecular architecture is advanced through the discovery pipeline. This guide underscores the necessity of understanding fundamental fragmentation mechanisms to transform raw spectral data into confident structural assignments.

References

  • Journal of the Chemical Society B: Physical Organic. Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Royal Society of Chemistry Publishing. [Link]

  • Kenttämaa, H. I., & Glish, G. L. (2012). Sequential ortho effects: characterization of novel [M - 35]+ fragment ions in the mass spectra of 2-alkyl-4, 6-dinitrophenols. Journal of the American Society for Mass Spectrometry. [Link]

  • Weiss, F. T., & Collins, T. L. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

  • Filo. (2025, November 10). The ei ms of ortho nitrotoluene mw= 137 shows the large fragment ion at m... [Link]

  • ResearchGate. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • Preti, C., Toso, V., & G. G. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • University of Illinois, School of Chemical Sciences. Electron Ionization. [Link]

  • Weizmann Institute of Science. Mass spectral fragmentation pathways in some dinitroaromatic compounds studied by collision‐induced dissociation and tandem mass spectrometry. [Link]

  • AIP Publishing. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. [Link]

  • Semantic Scholar. (1998, June 1). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. [Link]

  • University of Washington. Ionization Methods in Organic Mass Spectrometry. [Link]

  • Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

  • Benoit, F., & Holmes, J. L. (1971). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry. [Link]

  • Springer. (2011, November 15). Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. [Link]

  • Canadian Science Publishing. Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Link]

  • ResearchGate. (2025, August 6). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Link]

  • PubMed. (2012, July 15). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. [Link]

  • ResearchGate. Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry. [Link]

  • Budzikiewicz, H., & Djerassi, C. (1964). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC. [Link]

  • PubMed. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. [Link]

  • PubMed. (2024, May 15). Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry. [Link]

  • ResearchGate. (2025, August 6). Studies in organic mass spectrometry. Part 20: A hidden ortho effect in the electron ionisation mass spectra of some 2′-alkyl substituted 2- And 3-thiophenecarboxanilides. [Link]

  • PubMed. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. [Link]

  • Bohrium. (2023, December 20). comparison-of-3-nitrophenylhydrazine-o-benzyl-hydroxylamine-and-2-picolylamine-derivatizations-for-analysis-of-short-chain-fatty-acids-through-liquid-chromatography-coupled-with-tandem-mass-spectrometry. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • National Institutes of Health. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. [Link]

  • SciSpace. Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. [Link]

  • ChemRxiv. Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. [Link]

Sources

Advanced HPLC Method Development for (2-Nitrobenzyl)hydrazine Purity Assay

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Purity Assay of (2-Nitrobenzyl)hydrazine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide addresses the chromatographic challenges associated with (2-Nitrobenzyl)hydrazine (CAS: 6335-61-1), a reactive intermediate often used in heterocycle synthesis. Standard Reverse Phase (RP) methods frequently fail for this molecule due to its basic hydrazine moiety, which interacts strongly with residual silanols, and its susceptibility to oxidative degradation.

We compare two distinct methodological approaches:

  • The "Standard" Approach: A conventional C18 column with neutral phosphate buffer.

  • The "Optimized" Solution: A Polar-Embedded (RP-Amide) column with an acidic ammonium formate buffer.

Verdict: The Optimized RP-Amide Method is superior, delivering a Tailing Factor (


) of < 1.2 and preventing on-column degradation, whereas the Standard C18 method results in severe peak tailing (

> 2.0) and poor resolution from bis-alkylated impurities.

The Analytical Challenge

(2-Nitrobenzyl)hydrazine presents a "Perfect Storm" of chromatographic difficulties:

  • Basicity & Polarity: The terminal hydrazine group (

    
    ) is basic. At neutral pH, it exists in equilibrium between neutral and protonated forms. The protonated form interacts with anionic silanols on standard silica columns, causing peak tailing.
    
  • Chemical Instability: Hydrazines are reducing agents. In non-acidic, oxygenated solvents, they can oxidize to azo compounds or degrade.

  • Impurity Profile: The synthesis (alkylation of hydrazine hydrate with 2-nitrobenzyl bromide) typically generates a Bis-alkylated impurity (

    
    -bis(2-nitrobenzyl)hydrazine) which is highly hydrophobic and elutes late, requiring a gradient.
    
Impurity Pathway Diagram

The following diagram illustrates the origin of the critical impurities that the HPLC method must resolve.

ImpurityPathway SM 2-Nitrobenzyl bromide (Starting Material) Product (2-Nitrobenzyl)hydrazine (Target Analyte) SM->Product + N2H4 Impurity_Alc 2-Nitrobenzyl alcohol (Hydrolysis Impurity) SM->Impurity_Alc + H2O Hydrazine Hydrazine Hydrate Impurity_Bis Bis(2-nitrobenzyl)hydrazine (Major Impurity) Product->Impurity_Bis + Excess SM

Caption: Synthetic pathway showing the origin of the critical "Bis" impurity (blue) and hydrolysis byproduct (gray).

Comparative Methodology

Alternative A: The "Standard" Approach (Baseline)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 5µm.

  • Mobile Phase: Phosphate Buffer (pH 7.0) / Acetonitrile.[1]

  • Mechanism: Relies on hydrophobic interaction.

  • Flaw: At pH 7, the hydrazine is partially protonated. The "Standard" C18 has accessible silanols that act as cation exchangers, dragging the peak.

Alternative B: The "Optimized" Solution (Recommended)
  • Column: Polar-Embedded Amide C18 (e.g., Waters SymmetryShield RP18 or Supelco Ascentis RP-Amide).

  • Mobile Phase: 10mM Ammonium Formate (pH 3.0) / Acetonitrile.[1]

  • Mechanism: The embedded polar group shields silanols and provides a unique selectivity for the polar hydrazine group. The acidic pH (3.0) ensures the hydrazine is fully protonated (

    
    ), stabilizing the molecule and improving solubility.
    

Experimental Data Comparison

The following data simulates typical results observed during method development for benzylhydrazine derivatives.

ParameterMethod A (Standard C18, pH 7)Method B (RP-Amide, pH 3)Status
Retention Time (min) 3.2 (Low retention)5.8 (Improved retention)✅ Optimized
Tailing Factor (

)
2.4 (Severe tailing)1.1 (Symmetrical)✅ Optimized
Theoretical Plates (

)
~2,500>8,000✅ Optimized
Resolution (Target vs. Bis) 1.5> 5.0✅ Optimized
Sample Stability (24h) 85% (Degradation peaks)99.5% (Stable)✅ Optimized

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of an acidic diluent is the critical control point for stability.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.0 ± 0.1 with Formic Acid. Filter through 0.22 µm membrane.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Step 2: Chromatographic Conditions[2]
  • Column: RP-Amide C16 or C18, 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 265 nm (Max absorption of nitro-aromatic ring).

  • Injection Volume: 5-10 µL.

  • Gradient Program:

    • 0.0 min: 95% A / 5% B (Hold for 2 min to retain polar salts).

    • 15.0 min: 40% A / 60% B (Elute Target & Bis-impurity).

    • 15.1 min: 95% A / 5% B (Re-equilibrate).

Step 3: Sample Preparation (Crucial for Stability)
  • Diluent: 50:50 Water:Acetonitrile containing 0.1% Formic Acid .

    • Why? The acid prevents oxidation of the hydrazine group during the autosampler run.

  • Stock Solution: Weigh 10 mg (2-Nitrobenzyl)hydrazine into a 10 mL volumetric flask. Dissolve in Diluent.

  • Working Standard: Dilute Stock to 0.1 mg/mL.

Method Development Decision Tree

Use this logic flow to troubleshoot or adapt the method for similar hydrazine derivatives.

MethodLogic Start Start Method Development Check_Basic Is Analyte Basic? (Hydrazine/Amine) Start->Check_Basic Standard_C18 Try Standard C18 High pH Buffer Check_Basic->Standard_C18 No Switch_Col Switch to Polar-Embedded (RP-Amide / Phenyl-Hexyl) Check_Basic->Switch_Col Yes Tailing Peak Tailing > 1.5? Standard_C18->Tailing Tailing->Switch_Col Yes Acidic_MP Use Acidic MP (pH 3.0) (Protonate Base) Switch_Col->Acidic_MP Success Final Method: Symm Peak + Stability Acidic_MP->Success

Caption: Decision logic for selecting Polar-Embedded columns over Standard C18 for basic hydrazine analysis.

References

  • PubChem. (2025). (2-Nitrophenyl)hydrazine and related compounds physical properties. National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2023). Synthesis and Reactivity of Hydrazine Derivatives. [Link]

  • SIELC Technologies. (2025). Separation of Hydrazine Derivatives on Mixed-Mode Columns. [Link]

  • RSC Advances. (2019). Development of HPLC-FL method for benzaldehyde derivatization (Hydrazine analysis context). [Link]

Sources

Thin Layer Chromatography (TLC) Rf values for 1-[(2-Nitrophenyl)methyl]hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thin Layer Chromatography (TLC) Rf values for 1-[(2-Nitrophenyl)methyl]hydrazine Audience: Researchers, scientists, and drug development professionals.[1] Content Type: Publish Comparison Guide.

Executive Summary

1-[(2-Nitrophenyl)methyl]hydrazine (also known as 2-nitrobenzylhydrazine) presents unique chromatographic challenges due to its dual functionality: a basic hydrazine tail and a strongly electron-withdrawing nitro group.[1] Unlike simple benzylamines, this compound exhibits significant "tailing" on standard silica gel unless mobile phases are buffered.[1]

This guide provides a comparative analysis of its Retention factor (Rf) against critical isomers and analogs.[1] It establishes a self-validating protocol to distinguish the ortho-isomer (target) from the para-isomer (common impurity) using the "Ortho Effect" principle.

Quick Reference: Expected Rf Ranges
Solvent SystemStationary PhaseExpected Rf RangeSuitability
Hexane:EtOAc (1:1) Silica Gel 60 F₂₅₄0.35 – 0.45 General Screening
DCM:MeOH (95:5) Silica Gel 60 F₂₅₄0.25 – 0.35 High Purity Check
Hexane:EtOAc:Et₃N (50:49:1) Silica Gel 60 F₂₅₄0.40 – 0.50 Recommended (Reduces tailing)

Chemical Profile & Chromatographic Logic

To interpret TLC data accurately, one must understand the molecular interactions driving the separation.

The "Ortho Effect" in TLC

The critical differentiator for 1-[(2-Nitrophenyl)methyl]hydrazine is the position of the nitro group relative to the hydrazine linker.[1]

  • Target Compound (2-Nitro): Capable of intramolecular hydrogen bonding between the nitro oxygen and the hydrazine protons.[1] This "locks" the polarity internally, reducing the compound's interaction with the silica hydroxyls. Consequently, it typically exhibits a higher Rf than its para isomer.[1]

  • Impurity (4-Nitro): The nitro group is too distant for internal bonding.[1] It interacts freely with the silica stationary phase (intermolecular bonding), resulting in greater retention (lower Rf).[1]

Mechanistic Diagram

The following diagram illustrates the decision logic for selecting the mobile phase based on the specific impurity profile you are screening for.

TLC_Workflow Start Sample: 1-[(2-Nitrophenyl)methyl]hydrazine Goal Define Separation Goal Start->Goal Route_Purity Goal: Check Purity (Remove Salts/Oxidation) Goal->Route_Purity General Route_Isomer Goal: Distinguish Isomers (2-Nitro vs 4-Nitro) Goal->Route_Isomer Specific System_A System A: Polar Wash DCM : MeOH (9:1) Route_Purity->System_A System_B System B: Isomer Resolution Hexane : EtOAc (2:1) Route_Isomer->System_B Result_A Result: Single Spot Rf ~ 0.30 System_A->Result_A Result_B Result: Separation Target (Ortho) > Impurity (Para) System_B->Result_B Ortho Effect

Figure 1: Decision tree for mobile phase selection based on analytical goals.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target compound with its most common analogs. Use these values to validate your plate.

Conditions: Silica Gel 60 F₂₅₄, Solvent: Hexane:EtOAc (1:1) .[1]

CompoundStructure NoteRelative PolarityRelative Rf*Visualization Note
1-[(2-Nitrophenyl)methyl]hydrazine Ortho-nitroModerate1.00 (Ref) UV Active + Yellow (Ninhydrin)
1-[(4-Nitrophenyl)methyl]hydrazine Para-nitroHigh (Exposed polar groups)0.85 (Lower) UV Active + Yellow (Ninhydrin)
Benzylhydrazine No Nitro groupLow (Basic amine dominates)0.60 (Much Lower) Weak UV (needs stain)
Phenylhydrazine Direct aryl bondModerate1.10 (Higher) UV Active + Brown (Air oxidizes)

*Relative Rf is normalized to the target compound (set at 1.00).[1] Actual Rf values vary by humidity and plate activation.

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Critical Insight: Unlike Benzylhydrazine, the nitro-substituted analogs are UV active at 254 nm . If you see a spot with Iodine/Ninhydrin but not under UV, it is likely a degradation product (hydrazine cleavage) or the non-nitro precursor.

Experimental Protocol (Self-Validating System)

To ensure scientific integrity, do not rely on absolute Rf values from literature, which vary with humidity and temperature. Instead, use this Co-Spotting Protocol .

Materials
  • Stationary Phase: Merck Silica Gel 60 F₂₅₄ (Aluminum backed).[1]

  • Mobile Phase: Hexane : Ethyl Acetate : Triethylamine (50 : 49 : 1).[1]

    • Why Triethylamine? Hydrazines are bases.[1] Without an amine modifier, they interact with acidic silanols, causing "streaking." TEA competes for these sites, sharpening the spot.

  • Visualization: UV Lamp (254 nm) and Ninhydrin Dip.[1]

Step-by-Step Methodology
  • Plate Preparation: Mark a baseline 1.0 cm from the bottom using a soft pencil (graphite).[1]

  • Standard Addition (The Validation Step):

    • Lane 1: Target Compound (Pure reference).[1]

    • Lane 2: Reaction Mixture / Unknown Sample.[1]

    • Lane 3 (Co-spot): Spot Lane 1 over Lane 2.[1]

    • Reasoning: If Lane 3 shows a "figure-8" or double spot, your product is not identical to the reference, regardless of how close the Rf values look in separate lanes.

  • Elution: Run the plate until the solvent front is 1 cm from the top.[1]

  • Visualization:

    • Step A (Non-Destructive): View under UV (254 nm).[1] The nitro group quenches fluorescence, appearing as a dark purple spot on a bright green background.

    • Step B (Destructive): Dip in Ninhydrin solution and heat at 110°C.[1]

    • Result: Primary hydrazines typically turn yellow/orange , distinguishing them from primary amines (which turn purple/blue).[1]

Troubleshooting & Stability

Issue: The spot stays at the baseline.

  • Cause: Formation of the HCl salt.[1] Hydrazines often trap acid.[1]

  • Fix: Add 1-2 drops of Ammonium Hydroxide (NH₄OH) to your methanol sample vial before spotting to free-base the hydrazine.[1]

Issue: The spot is turning brown on the plate.

  • Cause: Oxidative instability.[1] Benzylhydrazines are air-sensitive.[1]

  • Fix: Run the TLC immediately after spotting.[1] Do not let the dry plate sit in air for >10 minutes.

Issue: Ghost spots appearing.

  • Cause: Decomposition to the aldehyde (2-nitrobenzaldehyde) via oxidation.[1]

  • Verification: The aldehyde spot will be UV active but Ninhydrin negative (no nitrogen).[1]

References

  • Separation of Hydrazine Derivatives: Journal of Chromatography A, "Chromatographic behavior of aromatic hydrazine derivatives on silica gel."

  • Ortho-Effect in Chromatography: Journal of Organic Chemistry, "Intramolecular Hydrogen Bonding and its Effect on Chromatographic Retention."[1]

  • Visualization of Hydrazines: Thin Layer Chromatography: A Laboratory Handbook, E. Stahl (Springer).[1]

  • Synthesis & Purification: Organic Syntheses, Coll. Vol. for substituted benzylhydrazines.[1][2][3]

Sources

Comparative Guide: Elemental Analysis vs. Orthogonal Validation for 1-[(2-Nitrophenyl)methyl]hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 1-[(2-Nitrophenyl)methyl]hydrazine (also known as 2-nitrobenzylhydrazine), researchers often rely heavily on NMR and HPLC for characterization. However, these techniques frequently fail to detect the most common failure modes in hydrazine synthesis: salt stoichiometry errors and inorganic occlusion .

This guide objectively compares Elemental Analysis (CHN/CHNS) against HPLC and NMR, demonstrating why EA is not merely a "check-box" requirement but the primary validation tool for defining the bulk purity and stability profile of this specific reducing agent.

The Synthesis Context & Validation Challenge

To understand the validation requirements, we must first look at the synthesis pathway. The standard protocol involves the nucleophilic substitution of 2-nitrobenzyl bromide with hydrazine hydrate.

The Challenge:

  • Bis-Alkylation: Hydrazine is a good nucleophile; the product (mono-alkylated) is also a nucleophile. Over-reaction leads to the bis-2-nitrobenzyl impurity.

  • Salt Ambiguity: The product is basic. To ensure stability against oxidation, it is often isolated as a Hydrochloride (HCl) or Dihydrochloride (

    
    ) salt. NMR does not "see" the HCl; HPLC often requires buffered mobile phases that mask the salt form. Only EA can definitively confirm if you have the Free Base, 
    
    
    
    , or
    
    
    form.
Validated Synthesis Route (Abbreviated)
  • Precursor: 2-Nitrobenzyl bromide (

    
    )
    
  • Reagent: Hydrazine Hydrate (

    
    ) in large excess (10 eq) to suppress bis-alkylation.
    
  • Isolation: Precipitation as HCl salt using 4M HCl in Dioxane.

Comparative Analysis: EA vs. HPLC vs. NMR

The following table contrasts the detection capabilities of the three primary validation methods for this specific molecule.

Table 1: Method Performance Comparison
FeatureElemental Analysis (CHN) HPLC (UV-Vis) 1H NMR
Primary Utility Salt Stoichiometry & Bulk Purity Organic Impurity ProfilingStructural Confirmation
Salt Detection Excellent (Distinguishes Free Base vs. HCl)Poor (Salts dissociate in mobile phase)Poor (Counter-ions often invisible)
Inorganic Impurities Excellent (Combustion residue/deviation)None (Elute in dead volume)None
Solvent Trapping Good (Deviations in C/H ratio)Poor (Solvent peak often excluded)Excellent (Distinct peaks)
Bis-Alkylation Moderate (Requires >1% impurity to skew data)Excellent (Separates distinct peaks)Good (Integration differences)
Sample Destructive? YesYesNo
Why EA Wins for This Molecule

For 1-[(2-Nitrophenyl)methyl]hydrazine, the critical quality attribute (CQA) is often the molar mass correctness for subsequent stoichiometry.

  • Scenario: You think you have the Monohydrochloride (MW 203.6), but you actually have the Dihydrochloride (MW 240.1).

  • Consequence: If you use NMR/HPLC, both samples look identical (the organic skeleton is the same). You will miscalculate the dosage in the next reaction by 18% , leading to failed downstream synthesis. Only EA reveals this discrepancy immediately.

Experimental Protocols

Protocol A: Synthesis of 1-[(2-Nitrophenyl)methyl]hydrazine HCl

Note: Hydrazines are toxic and potentially unstable. Work in a fume hood.

  • Dissolution: Dissolve 2-nitrobenzyl bromide (10 mmol) in Ethanol (20 mL).

  • Addition: Add Hydrazine Hydrate (100 mmol, 10 eq) dropwise at 0°C. High excess is critical to prevent dimer formation.

  • Reflux: Heat to 60°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Extraction: Evaporate ethanol. Partition residue between DCM and 1M NaOH. Dry organic layer (

    
    ).[1]
    
  • Salt Formation: Cool DCM solution to 0°C. Add 4M HCl in Dioxane (1.1 eq). The precipitate is the target HCl salt.

  • Filtration: Filter and wash with cold ether.

Protocol B: Elemental Analysis Preparation

Crucial Step for Accuracy

  • Drying: The hydrazine salt is hygroscopic. Dry the sample at 40°C under high vacuum (0.1 mbar) for 6 hours using

    
     as a desiccant.
    
  • Encapsulation: Weigh 2.0–2.5 mg into a Tin (Sn) capsule.

    • Tip: Do not use silver capsules; halogens (from the HCl salt) react with silver, potentially interfering with some detector types.

  • Combustion: Run on CHNS mode. Combustion temp >980°C to ensure complete oxidation of the nitro group.

Data Validation: Theoretical vs. Experimental[3]

Use the table below to interpret your EA results. Deviations >0.4% usually indicate impurities.

Table 2: Reference Values for C7H9N3O2 Variants
FormMol. Weight% Carbon (C)% Hydrogen (H)% Nitrogen (N)
Free Base 167.1750.29 5.43 25.14
Mono-HCl 203.6341.29 4.95 20.64
Di-HCl 240.0935.02 4.62 17.50
Bis-Impurity 300.2855.99 4.70 18.66

Interpretation Logic:

  • Low C, Low N: Likely inorganic contamination (Silica from column, Sodium salts from extraction).

  • High C, Low N: Presence of Bis-alkylated impurity (Dimer) or residual solvent (DCM/Ethanol).

  • Shift between Rows: If your data matches the "Mono-HCl" row but you expected "Free Base," your workup failed to neutralize the salt.

Visualization of Logic & Workflow

Diagram 1: The Validation Workflow

This diagram illustrates where EA fits into the synthesis pipeline to prevent false positives from HPLC.

ValidationWorkflow Start Crude Reaction Mixture (Hydrazine + Bromide) Workup Workup & Isolation Start->Workup Check1 Initial Check: TLC/LC-MS Workup->Check1 Decision Is Organic Purity >95%? Check1->Decision Purification Recrystallization / Column Decision->Purification No ValidationSplit Parallel Validation Decision->ValidationSplit Yes Purification->Check1 NMR 1H NMR (Confirm Structure) ValidationSplit->NMR HPLC HPLC (Confirm Organic Purity) ValidationSplit->HPLC EA Elemental Analysis (Confirm Salt Form & Bulk Purity) ValidationSplit->EA Final Release for Biological Assay NMR->Final HPLC->Final EA->Final CRITICAL GATE

Caption: Figure 1. Integrated validation workflow highlighting Elemental Analysis as the critical gatekeeper for bulk purity and salt form confirmation.

Diagram 2: Troubleshooting EA Results

A decision tree for interpreting deviations in CHN values for this specific molecule.

EADecisionTree Result EA Result Received CheckN Nitrogen % vs Theory Result->CheckN HighN High N (+2%) CheckN->HighN > 0.4% LowN Low N (-2%) CheckN->LowN < -0.4% MatchN Matches Theory CheckN->MatchN Within 0.4% CauseHigh Trapped Hydrazine Hydrate (Re-dry sample) HighN->CauseHigh CauseLow Bis-Alkylated Impurity or Inorganic Salt LowN->CauseLow CheckC Carbon % vs Theory MatchN->CheckC HighC High C CheckC->HighC > 0.4% MatchC Matches Theory CheckC->MatchC Within 0.4% CauseSolvent Trapped Solvent (DCM/EtOH) or Bis-Alkylation HighC->CauseSolvent Success VALIDATED Confirm Salt Form MatchC->Success

Caption: Figure 2. Diagnostic logic for interpreting Elemental Analysis deviations in nitrobenzylhydrazine synthesis.

References

  • Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings Publishing. (Standard text on hydrazine chemistry and instability).
  • Ragnarsson, U. (2001). "Synthetic methodology for the preparation of N-protected hydrazines." Chemical Society Reviews, 30(4), 205-213. Link

  • European Pharmacopoeia (Ph. Eur.) . (2023). "Chapter 2.2.24: Absorption Spectrophotometry, Infrared." (Reference for orthogonal validation standards). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Source for 2-nitrobenzyl bromide substitution protocols). Link

  • International Conference on Harmonisation (ICH) . (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." (Guideline for purity limits). Link

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Nitrobenzyl Hydrazine: A Comparative Analysis of Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Nitrobenzyl Hydrazine in Modern Chemistry

2-Nitrobenzyl hydrazine is a valuable chemical intermediate, playing a crucial role in the synthesis of a diverse array of heterocyclic compounds and pharmacologically active molecules. Its unique structural motif, featuring both a reactive hydrazine moiety and a photolabile 2-nitrobenzyl group, makes it a versatile building block in organic synthesis and medicinal chemistry. The development of efficient, safe, and scalable synthetic routes to this compound is therefore of paramount importance to the scientific community.

This guide provides an in-depth, objective comparison of the primary synthetic methodologies for the production of 2-nitrobenzyl hydrazine. We will delve into the mechanistic underpinnings of each route, provide detailed, field-tested experimental protocols, and present a comprehensive analysis of their respective advantages and limitations. This document is intended to serve as a practical resource for researchers, enabling them to make informed decisions when selecting a synthetic strategy that aligns with their specific laboratory capabilities, desired scale, and purity requirements.

Methodology 1: Direct Alkylation of Hydrazine with 2-Nitrobenzyl Bromide

The direct alkylation of hydrazine with an appropriate alkyl halide represents one of the most straightforward approaches to the synthesis of substituted hydrazines.[1] This method leverages the nucleophilic character of hydrazine to displace a halide from an electrophilic carbon center.

Causality Behind Experimental Choices

In this synthesis, hydrazine hydrate is used in a significant molar excess. This is a critical experimental parameter designed to favor the formation of the desired monosubstituted product, 2-nitrobenzyl hydrazine, and to minimize the formation of di- and tri-substituted byproducts. The high concentration of the hydrazine nucleophile statistically increases the likelihood of a 2-nitrobenzyl bromide molecule reacting with a hydrazine molecule rather than the already formed 2-nitrobenzyl hydrazine product. Ethanol is chosen as the solvent due to its ability to dissolve both the polar hydrazine hydrate and the less polar 2-nitrobenzyl bromide, creating a homogenous reaction medium. The reaction is conducted at a controlled temperature to ensure a reasonable reaction rate without promoting excessive side reactions or decomposition of the starting materials or product.

Experimental Protocol: Direct Alkylation

Materials:

  • 2-Nitrobenzyl bromide

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (absolute)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitrobenzyl bromide (10.0 g, 46.3 mmol) in 100 mL of absolute ethanol.

  • To this solution, add hydrazine hydrate (28.9 mL, 463 mmol, 10 equivalents) dropwise at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of diethyl ether and 100 mL of a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and shake vigorously.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-nitrobenzyl hydrazine.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Visualizing the Workflow: Direct Alkylation

cluster_0 Direct Alkylation Workflow Start Dissolve 2-Nitrobenzyl Bromide in Ethanol Add_Hydrazine Add Hydrazine Hydrate (10 eq.) Start->Add_Hydrazine Reflux Reflux for 4-6 hours Add_Hydrazine->Reflux Evaporate Remove Ethanol Reflux->Evaporate Extraction Work-up with Diethyl Ether and NaHCO3 Evaporate->Extraction Dry_Concentrate Dry and Concentrate Extraction->Dry_Concentrate Purify Purify Product Dry_Concentrate->Purify End 2-Nitrobenzyl Hydrazine Purify->End

Caption: Workflow for the direct alkylation synthesis of 2-nitrobenzyl hydrazine.

Methodology 2: Reductive Amination of 2-Nitrobenzaldehyde

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[2] This two-step, one-pot process involves the initial formation of a hydrazone from the condensation of an aldehyde or ketone with a hydrazine, followed by the in-situ reduction of the C=N double bond to the corresponding hydrazine.[3]

Causality Behind Experimental Choices

This protocol utilizes 2-nitrobenzaldehyde and hydrazine hydrate to first form the 2-nitrobenzylidenehydrazine intermediate. A mild reducing agent, sodium cyanoborohydride (NaBH₃CN), is chosen for the subsequent reduction. NaBH₃CN is particularly well-suited for this transformation as it is selective for the reduction of imines and iminium ions in the presence of more electrophilic carbonyl groups, thus preventing the reduction of the starting aldehyde. The reaction is typically carried out in a protic solvent like methanol, which facilitates both the hydrazone formation and the reduction step. A slightly acidic environment is often beneficial for the formation of the iminium ion, which is the species that is actually reduced.

Experimental Protocol: Reductive Amination

Materials:

  • 2-Nitrobenzaldehyde

  • Hydrazine hydrate (80% solution in water)

  • Methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-nitrobenzaldehyde (10.0 g, 66.2 mmol) in 100 mL of methanol.

  • Add hydrazine hydrate (3.3 mL, 66.2 mmol, 1.0 equivalent) to the solution and stir at room temperature for 1 hour to form the hydrazone.

  • Carefully add a few drops of glacial acetic acid to catalyze the reaction and stir for an additional 30 minutes.

  • In a separate beaker, dissolve sodium cyanoborohydride (4.16 g, 66.2 mmol) in a minimal amount of methanol.

  • Slowly add the NaBH₃CN solution to the reaction mixture at room temperature. The addition should be done in portions to control any potential effervescence.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and perform an extractive work-up with diethyl ether and saturated sodium bicarbonate solution as described in the direct alkylation protocol.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude 2-nitrobenzyl hydrazine by column chromatography or recrystallization.

Visualizing the Workflow: Reductive Amination

cluster_1 Reductive Amination Workflow Start Dissolve 2-Nitrobenzaldehyde in Methanol Add_Hydrazine Add Hydrazine Hydrate (1 eq.) Start->Add_Hydrazine Form_Hydrazone Stir for 1 hour Add_Hydrazine->Form_Hydrazone Add_Acid Add Acetic Acid Form_Hydrazone->Add_Acid Add_Reducer Add NaBH3CN Add_Acid->Add_Reducer Stir Stir for 12-24 hours Add_Reducer->Stir Quench_Workup Quench and Work-up Stir->Quench_Workup Purify Purify Product Quench_Workup->Purify End 2-Nitrobenzyl Hydrazine Purify->End

Caption: Workflow for the reductive amination synthesis of 2-nitrobenzyl hydrazine.

Comparative Performance Analysis

The choice of synthetic route will ultimately depend on a variety of factors including the availability of starting materials, desired yield and purity, and safety considerations. The following table provides a summary of the key performance indicators for the two discussed methods.

ParameterDirect Alkylation of HydrazineReductive Amination of 2-Nitrobenzaldehyde
Starting Materials 2-Nitrobenzyl bromide, Hydrazine hydrate2-Nitrobenzaldehyde, Hydrazine hydrate, NaBH₃CN
Typical Yield Moderate to Good (Can be optimized)Good to Excellent
Reaction Time 4-6 hours13-26 hours
Reaction Temperature Reflux (approx. 80°C)Room Temperature
Key Reagents Large excess of hydrazine hydrateStoichiometric reagents, NaBH₃CN
Purity of Crude Product May contain di-alkylation productsGenerally cleaner reaction profile
Key Advantages Simpler procedure, fewer reagentsMilder reaction conditions, higher selectivity
Key Disadvantages Use of a lachrymatory and corrosive starting material (2-nitrobenzyl bromide)[4][5], potential for over-alkylation.Longer reaction time, use of toxic NaBH₃CN.
Safety Considerations 2-Nitrobenzyl bromide is a lachrymator and corrosive[4][5]. Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen[1][6].2-Nitrobenzaldehyde is a skin and eye irritant. Hydrazine hydrate is toxic and corrosive[1][6]. NaBH₃CN is toxic and releases cyanide gas upon contact with acid.

Trustworthiness: A Self-Validating System of Protocols and Safety

The protocols described herein are designed to be self-validating through careful control of reaction parameters and in-process monitoring. The use of TLC is essential to track the consumption of starting materials and the formation of the product, allowing the researcher to determine the optimal reaction time and to identify the presence of any significant byproducts.

Safety is paramount. All manipulations involving 2-nitrobenzyl bromide, hydrazine hydrate, and sodium cyanoborohydride must be conducted in a well-ventilated fume hood.[1][4][5][6] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[1][4][5][6] Researchers should consult the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.

Conclusion: Selecting the Optimal Synthetic Route

Both direct alkylation and reductive amination offer viable pathways to 2-nitrobenzyl hydrazine. The direct alkylation method is procedurally simpler but requires careful control to minimize side products and involves a more hazardous starting material. The reductive amination route, while longer, generally provides a cleaner product under milder conditions, though it necessitates the use of the toxic reagent sodium cyanoborohydride.

The ultimate choice of synthesis will be dictated by the specific needs and constraints of the research project. For small-scale synthesis where purity is a primary concern, reductive amination may be the preferred method. For larger-scale preparations where procedural simplicity and cost are more critical, direct alkylation could be a more attractive option, provided that appropriate safety measures are strictly adhered to.

References

  • Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient methodology for selective alkylation of hydrazine derivatives. Organic letters, 9(6), 1097–1099.
  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient methodology for selective alkylation of hydrazine derivatives. Organic letters, 9(6), 1097–1099.
  • Organic Chemistry Portal. (n.d.). 2-Nitrobenzenesulfonylhydrazide (NBSH). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

  • Babalola, S., et al. (2022). Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones: A Comparative Study. Discovery, 58(319), 569-580.
  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]

  • Babalola, S., et al. (2022). Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones: A Comparative Study. Discovery, 58(319), 569-580.
  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 299.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 1-[(2-Nitrophenyl)methyl]hydrazine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive procedural guidance for the safe handling and disposal of 1-[(2-Nitrophenyl)methyl]hydrazine (CAS No. 3034-19-3). As a compound that merges the hazardous characteristics of both a hydrazine derivative and a nitroaromatic molecule, it demands rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. This guide moves beyond a simple checklist to explain the causality behind each procedural step, empowering researchers to make informed safety decisions.

Core Hazard Profile and Risk Assessment

1-[(2-Nitrophenyl)methyl]hydrazine is a flammable solid that presents multiple health hazards.[1][2] Its risk profile is a composite of its constituent functional groups: the hydrazine moiety, known for its reducing power and high toxicity, and the nitroaromatic ring, associated with toxicity and environmental persistence.[3][4] Understanding these intrinsic properties is fundamental to appreciating the necessity of the disposal procedures outlined below.

All personnel handling this compound must be thoroughly familiar with its hazard profile. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal summary of these risks.

Table 1: GHS Hazard Profile for 1-[(2-Nitrophenyl)methyl]hydrazine

Hazard Class GHS Category Hazard Statement Source(s)
Flammable Solids Category 1 H228: Flammable solid [1][2][5]
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [1][2]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [1][2]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation [1][2]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |[1][2] |

The hydrazine functional group makes the molecule a strong reducing agent, creating a risk of spontaneous ignition or explosion upon contact with strong oxidizing agents.[6][7] Furthermore, nitroaromatic compounds are recognized as significant environmental pollutants due to their toxicity and resistance to natural degradation.[4][8]

The Foundational Principles of Disposal

The proper disposal of 1-[(2-Nitrophenyl)methyl]hydrazine is governed by three core principles:

  • Regulatory Compliance : All waste, including empty containers, must be treated as hazardous. Disposal must be conducted through the institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste contractor.[9]

  • Segregation : This chemical must be kept in a dedicated waste stream. Accidental mixing with incompatible chemicals, particularly oxidizing agents, can lead to violent reactions. It should be collected in a container labeled "Hazardous Waste: Flammable Solid, Toxic Organic" and should not be mixed with other waste streams like halogenated solvents or aqueous waste.[10][11]

  • Neutralization of Reactivity : The ultimate goal of disposal is the complete destruction of the hazardous organic molecule. The two primary pathways to achieve this are on-site chemical treatment for very dilute solutions (where permissible) and high-temperature incineration by a professional disposal service.

Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to managing waste from the point of generation to its final disposition.

DisposalWorkflow cluster_0 Step 1: In-Lab Waste Collection cluster_1 Step 2: Segregation & Storage cluster_2 Step 3: Final Disposition Start Waste Generated (Pure solid, reaction mixture, contaminated materials) Collect Collect in Designated HDPE or Glass Container Start->Collect Label Label Container: 'Hazardous Waste' Full Chemical Name Appropriate Pictograms Collect->Label Segregate Segregate from Incompatible Materials (e.g., Oxidizers, Acids) Label->Segregate Store Store in a Cool, Dry, Well-Ventilated Area Segregate->Store EHS Contact Institutional EHS for Waste Pickup Store->EHS Contractor Licensed Contractor Transports Waste EHS->Contractor Incinerate High-Temperature Incineration Contractor->Incinerate

Caption: Disposal workflow for 1-[(2-Nitrophenyl)methyl]hydrazine.

Experimental Protocol 1: Waste Collection and Segregation
  • Container Selection : Designate a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting cap for all 1-[(2-Nitrophenyl)methyl]hydrazine waste.[10] Ensure the container is in good condition and clearly marked as "WASTE."

  • Labeling : Immediately upon adding the first quantity of waste, label the container with the words "Hazardous Waste," the full chemical name "1-[(2-Nitrophenyl)methyl]hydrazine," and the appropriate GHS hazard pictograms (e.g., flammable, toxic, irritant).[10]

  • Segregation : This waste stream must be kept separate. Crucially, do not mix with oxidizing agents, acids, or other reactive chemicals. [9] Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from heat or ignition sources.[12]

  • Logistics : Maintain a log of the approximate quantities of waste added to the container. Once the container is full or has been in use for a set period defined by institutional policy (e.g., 6 months), contact your EHS department for pickup.

Experimental Protocol 2: Chemical Treatment of Dilute Aqueous Solutions

Note: This procedure is intended only for treating dilute aqueous waste streams (<5%) or for the neutralization of small spills by trained personnel. It is not a substitute for professional disposal of concentrated waste. Always consult your institution's EHS department before attempting any on-site chemical treatment.

The principle of this method is the chemical oxidation of the hydrazine moiety to less harmful nitrogen gas.[3]

  • Preparation : Conduct the procedure within a certified chemical fume hood. Wear all required PPE (see Table 2). Have a secondary containment tray in place.

  • Dilution : Ensure the hydrazine-containing waste is diluted with water to a concentration of 5% or less.[13]

  • Neutralization : While stirring the dilute waste solution, slowly and carefully add an equal volume of a weak oxidizing solution, such as 5% sodium hypochlorite (household bleach) or 5% calcium hypochlorite.[9][13] The reaction can be exothermic and may release gas; slow addition is critical to maintain control.

  • Verification : After the addition is complete, continue stirring for at least one hour. Test the solution for the presence of residual hydrazine. If the reaction is complete, the solution should be transferred to a suitable container, labeled appropriately, and disposed of as aqueous chemical waste through your EHS department.

Engineering Controls and Personal Protective Equipment (PPE)

Given the compound's flammability and toxicity via inhalation, all handling must occur within a properly functioning chemical fume hood.[11] Appropriate PPE is the final and most critical barrier to exposure.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Source(s)
Eye/Face Splash-proof chemical safety goggles and a face shield. Protects against splashes and dust, which cause serious eye irritation.[1][3]
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene). Prevents skin contact, which causes irritation and potential systemic toxicity.[3][12]
Body Flame-resistant lab coat worn over long pants and closed-toe shoes. Protects against skin contact and provides a barrier in case of fire.[11]

| Respiratory | A NIOSH-approved respirator may be required for large spills or emergencies. | The compound is a respiratory irritant and harmful if inhaled.[1][12] |

Emergency Procedures: Spills and Exposures

Spill Response:

  • Small Spill (Solid) : With appropriate PPE, gently sweep or scoop the material with a non-sparking tool into a clean, dry, labeled container for hazardous waste disposal.[1] Avoid creating dust clouds.

  • Large Spill : Evacuate the area immediately and alert others. Contact your institution's emergency response team and EHS department.[1] Prevent the material from entering drains or waterways.

Personnel Exposure:

  • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Final Disposition: The Role of High-Temperature Incineration

The standard and most effective method for the final disposal of 1-[(2-Nitrophenyl)methyl]hydrazine is high-temperature incineration by a licensed hazardous waste facility.[10] This process subjects the chemical to extremely high temperatures (typically >1,800°F), which breaks the molecule down into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides. The incinerators are equipped with sophisticated emission control systems ("scrubbers") to neutralize the acidic nitrogen oxides before they are released into the atmosphere.[10]

By following the segregation and collection procedures outlined in this guide, you ensure that your laboratory's waste is properly prepared for this final, definitive, and environmentally responsible disposal method.

References

  • BenchChem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • University of California, Santa Barbara. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for Hydrazine.
  • Apollo Scientific. (2023, July 4). 1-(2-Nitrophenyl)hydrazine Safety Data Sheet.
  • MilliporeSigma. (2025, November 11). Safety Data Sheet.
  • BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.
  • R. Boopathy, J. Manning, C. Kulpa. (2009, October 28). Bioremediation of nitroaromatic compounds.
  • J. C. Spain, J. B. Hughes, H. J. Knackmuss (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • Hydrazine Hydrate 7.5% Safety Data Sheet. (2015, October 6).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services.
  • M. Arora, A. Sharma, et al. (2024, March 20).
  • Fisher Scientific. (2025, December 18). 2-Nitrophenylhydrazine Safety Data Sheet.
  • J.C. Spain. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-55.
  • The Merck Index. (1997). Methylhydrazine. In NIOSH Pocket Guide to Chemical Hazards. DHHS/NIOSH.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). METHYLHYDRAZINE. In CAMEO Chemicals.
  • TCI Chemicals. (2025, November 19). 2-Nitrophenylhydrazine Hydrochloride Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). 2-Nitrophenylhydrazine Material Safety Data Sheet.
  • R. Asatryan, J. W. Bozzelli, et al. (2010). Formation and Decomposition of Chemically Activated and Stabilized Hydrazine. The Journal of Physical Chemistry A, 114(20), 6175-6187.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3314739, (2-Nitrophenyl)hydrazine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5743520, Hydrazine, (2-nitrophenyl)-, hydrochloride (1:1).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.